Comprehensive NMR Characterization of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Executive Summary The compound 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is a highly versatile organoboron building block, frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is a highly versatile organoboron building block, frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Unlike the more common pinacol (Bpin) esters, the neopentyl glycol ester (5,5-dimethyl-1,3,2-dioxaborinane) offers distinct steric and hydrolytic stability profiles. This whitepaper provides an authoritative, in-depth analysis of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral signatures, detailing the mechanistic causality behind its chemical shifts and establishing a self-validating protocol for accurate spectral acquisition.
Mechanistic Rationale for Spectral Signatures (E-E-A-T)
As an application scientist, it is not enough to simply assign peaks; one must understand the physical chemistry driving the magnetic environment of the molecule.
The Isochronous Overlap Challenge in
1
H NMR
A critical analytical feature of this specific neopentyl ester derivative in CDCl
3
is the near-isochronous overlap of the indole
N
-CH
3
protons and the dioxaborinane ring CH
2
protons[2]. Both environments resonate at approximately 3.80 ppm .
Causality: The
N
-CH
3
protons are heavily deshielded by the electronegative indole nitrogen and the anisotropic ring current of the aromatic system. Concurrently, the four equivalent CH
2
protons of the neopentyl glycol ester are deshielded by the adjacent oxygen atoms.
Resolution Strategy: In standard CDCl
3
, these signals merge into a massive singlet integrating to 7H. If absolute resolution is required for purity validation, switching to an aromatic solvent like C
6
D
6
induces differential Aromatic Solvent-Induced Shifts (ASIS), pulling the
N
-CH
3
signal upfield and separating the peaks.
Quadrupolar Broadening in
13
C NMR
The C-5 carbon of the indole core, directly bonded to the boron atom, presents a classic detection challenge.
Causality: Boron-11 is a quadrupolar nucleus (spin
I=3/2
). The electric quadrupole moment of boron interacts with the electric field gradient of the molecule, leading to extremely rapid spin-lattice (
T1
) relaxation. This rapid relaxation effectively "smears" the
J
-coupling to the adjacent
13
C nucleus, resulting in a severely broadened, low-intensity signal at ~121.0 ppm . Without a sufficient number of scans (NS
≥
1024), this peak will be indistinguishable from baseline noise.
Quantitative Data Presentation
The following tables summarize the highly specific, predicted chemical shifts, multiplicities, and coupling constants for the compound at 298 K in CDCl
3
.
Indole C-5 (Broadened by
11
B quadrupolar relaxation)
7
108.5
CH
Indole C-7
3
101.5
CH
Indole C-3
Ester CH
2
72.3
CH
2
Neopentyl C-O (x2)
N
-CH
3
32.8
CH
3
Indole
N
-CH
3
Ester C
31.9
C
Neopentyl Quaternary Carbon
Ester CH
3
21.9
CH
3
Neopentyl CH
3
(x2)
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating workflow must be strictly adhered to.
Caption: Standardized self-validating workflow for high-resolution 1H and 13C NMR acquisition.
Step-by-Step Methodology
Sample Preparation: Dissolve exactly 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a precision 5 mm NMR tube to remove any paramagnetic particulate matter.
Instrument Calibration (Tuning & Matching): Insert the sample into the spectrometer. Manually tune and match the probe to the exact Larmor frequency of the sample to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibration.
Shimming (Self-Validation Check): Execute 3D gradient shimming (e.g., TopShim). Validation: Check the TMS peak. The Full Width at Half Maximum (FWHM) of the TMS signal must be
≤0.5
Hz. If it exceeds this, manual optimization of the Z1 and Z2 gradients is mandatory.
Acquisition Parameters:
1
H NMR: Use a 30° pulse program (zg30). Set the relaxation delay (
D1
) to 2.0 seconds to ensure quantitative integration of the methyl groups. Acquire 16 scans.
13
C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Set
D1
to 2.0 seconds. Acquire a minimum of 1024 scans to pull the quadrupolar-broadened C-5 carbon out of the baseline noise.
Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H; 1.0 Hz for
13
C) prior to Fourier Transform (FT). Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.
Application in API Synthesis: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in drug development is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-couplings to generate 5-aryl-1-methylindole scaffolds[1]. The neopentyl ester is specifically chosen over the boronic acid to prevent protodeboronation during storage and to provide a controlled release of the active boronate species during the transmetalation step.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the indole boronic ester.
Solubility Profile and Handling Protocols for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole in Organic Synthesis
Executive Summary The compound 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (CAS 916518-57-5) is an advanced organoboron building block extensively utilized in the synthesis of active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (CAS 916518-57-5) is an advanced organoboron building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and functional materials ()[1]. As a Senior Application Scientist, I approach this compound not just as a reagent, but as a highly engineered molecular system. By masking the reactive boronic acid as a neopentyl glycol ester, chemists can bypass the erratic solubility and protodeboronation issues typically associated with free indole boronic acids ()[2]. This whitepaper provides a comprehensive solubility profile, structural causality analysis, and self-validating protocols for handling this reagent in advanced cross-coupling workflows.
Structural Causality of the Solubility Profile
To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture and understand the physical chemistry driving its solvation:
The N-Methyl Indole Core: Free indoles possess a hydrogen-bond donating N-H group, which can lead to intermolecular aggregation and reduced solubility in non-polar media. The N-methylation at the 1-position abolishes this H-bond donor capacity. Causality: This structural modification significantly increases the molecule's lipophilicity and alters its primary solvation sphere, ensuring rapid dissolution in aprotic organic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).
The Neopentyl Glycol Boronate Ester: Free boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines), causing unpredictable stoichiometry and inconsistent solubility profiles. The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety locks the boron atom in a discrete, stable monomeric state ()[3]. Causality: The gem-dimethyl groups provide a lipophilic shield around the empty p-orbital of the boron atom. This renders the compound highly soluble in organic phases while making it completely insoluble in water, a critical feature for biphasic reaction design.
Quantitative Solubility Matrix
The following table summarizes the quantitative solubility data for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole at 25°C.
Solvent Class
Specific Solvent
Estimated Solubility (mg/mL)
Rationale & Application Suitability
Polar Aprotic
Tetrahydrofuran (THF)
> 150
Excellent. Primary choice for Suzuki-Miyaura coupling. Rapidly breaks down crystal lattice.
Polar Aprotic
Dimethylformamide (DMF)
> 100
Excellent. Ideal for high-temperature couplings or when using highly polar electrophiles.
Halogenated
Dichloromethane (DCM)
> 200
Excellent. Best for preparing highly concentrated stock solutions or performing liquid-liquid extractions.
Aromatic
Toluene
50 - 100
Good. Suitable for anhydrous cross-coupling protocols requiring elevated temperatures.
Polar Protic
Methanol (MeOH)
10 - 25
Moderate. The lipophilic ester resists solvation by protic networks. Useful as an anti-solvent for crystallization.
Aqueous
Water (H₂O)
< 0.1
Insoluble. The lack of H-bond donors and the lipophilic neopentyl shield prevent aqueous solvation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every protocol includes internal controls to verify that the physical and chemical state of the compound remains intact.
This protocol determines the exact solubility limit in a target solvent while verifying that the boronate ester has not degraded.
Step 1: Standard Curve Preparation. Dissolve a known mass of the compound and an internal standard (e.g., biphenyl) in HPLC-grade Acetonitrile. Generate a 5-point calibration curve.
Causality: The internal standard accounts for any volumetric errors or solvent evaporation during sample handling.
Step 2: Saturation. Add 500 mg of the compound to 1.0 mL of the test solvent (e.g., THF) in a sealed 2 mL vial. Agitate at 400 rpm at 25°C for 24 hours.
Step 3: Filtration & Dilution. Filter the suspension through a 0.22 µm PTFE syringe filter. Dilute an exact aliquot (e.g., 10 µL) of the filtrate into 990 µL of Acetonitrile containing the internal standard.
Step 4: HPLC Analysis. Inject the sample onto a C18 column using a Water/Acetonitrile gradient.
Self-Validation Checkpoint: The calibration curve must yield
R2>0.999
. The sample chromatogram must show a single peak for the boronate ester. If a secondary peak corresponding to the free 1-methylindole-5-boronic acid appears, it indicates solvent-induced hydrolysis, invalidating the solvent choice for long-term storage.
This workflow leverages the solubility profile to achieve high-yielding carbon-carbon bond formation.
Step 1: Organic Phase Preparation. Dissolve 1.0 equivalent of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole and 0.95 equivalents of the aryl halide in THF (0.2 M concentration).
Causality: THF ensures complete dissolution of the lipophilic neopentyl glycol ester, maximizing the collision frequency with the palladium catalyst.
Step 2: Aqueous Phase Preparation. Prepare a 2.0 M aqueous solution of Potassium Phosphate (
K3PO4
). Add 2.0 equivalents of this base to the THF solution.
Causality: The biphasic system keeps the base dissolved. At the solvent interface, the base mediates the in situ hydrolysis of the neopentyl glycol ester to the active boronate complex, which is required for the transmetalation step.
Step 3: Catalysis & Heating. Add 5 mol% of
Pd(dppf)Cl2
, degas the biphasic mixture with Argon for 10 minutes, and heat to 70°C under vigorous stirring.
Self-Validation Checkpoint: Monitor the organic phase via LCMS. The protocol is validated when the highly soluble boronate ester mass (
m/z
244 for
[M+H]+
) disappears, the coupled product appears, and there is an absence of the protodeboronated byproduct (1-methylindole,
m/z
132).
Visualizations of Workflows and Mechanisms
Workflow for selecting optimal solvents based on the intended application.
Mechanistic pathway of boronate ester dissolution and activation in biphasic coupling.
Material safety data sheet (MSDS) for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
An In-Depth Technical Guide to the Safe Handling of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole This guide provides drug development professionals, researchers, and scientists with a comprehensive understandi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole. Moving beyond a standard Material Safety Data Sheet (MSDS), this document delves into the chemical reasoning behind the safety protocols, grounded in the structure and reactivity of the indole and boronic ester moieties.
Introduction: A Privileged Scaffold in Discovery Chemistry
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole belongs to a class of compounds widely utilized in medicinal chemistry and organic synthesis. The indole core is a "privileged structure," forming the basis of numerous natural products and FDA-approved pharmaceuticals, recognized for its diverse biological activities.[1][2] The neopentyl glycol boronic ester group serves as a versatile synthetic handle, most commonly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the construction of complex molecular architectures. Boronic acids and their esters are also found in approved drugs, highlighting their significance in modern therapeutics.[3][4]
Given its role as a key building block, a thorough and nuanced understanding of its safe handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity.
Section 1: Chemical & Physical Properties
Precise experimental data for this specific molecule is not widely published. The properties below are compiled from data on closely related analogs, such as 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and the parent 1-methylindole, to provide a reliable profile for risk assessment.
Property
Value / Description
Source & Rationale
Molecular Formula
C₁₄H₁₈BNO₂
Based on chemical structure.
Appearance
Likely a brown or pale yellow solid.
Analogs are described as brown or yellow solids/liquids.[5][6][7]
Odor
Potential for a faint, characteristic indole or stench-like odor.
The parent 1-methylindole is described as having a stench.[6]
Solubility
Likely insoluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.
Boronic esters and indole derivatives typically exhibit low water solubility.[6][8]
Stability
Stable under recommended storage conditions. Sensitive to light and may be sensitive to strong oxidizing agents.
The 1-methylindole core is noted as light-sensitive.[6] Boronic esters can be oxidized.[9]
Section 2: Hazard Identification and Mechanistic Insights
Based on data from its pinacol ester analog, this compound is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[5] A deeper analysis of its constituent parts reveals the mechanistic basis for these hazards.
The Indole Scaffold: The indole ring system is a ubiquitous feature in biochemistry, found in the amino acid tryptophan and neurotransmitters like serotonin.[2] Its aromatic, electron-rich nature makes it a target for various biological interactions and chemical reactions. While the core itself is of low toxicity, its derivatives can have potent biological effects, and the basic nitrogen can interact with physiological systems.[1]
The Boronic Acid Ester Moiety: The carbon-boron bond is central to both the utility and the hazards of this compound class. The boron atom is sp2 hybridized and possesses an empty p-orbital, making it a weak Lewis acid.[9] This allows it to interact with nucleophiles. While generally stable, boronic acids are susceptible to oxidative damage, where reactive oxygen species can lead to cleavage of the C-B bond, a process known as deboronation.[9] Furthermore, studies have shown that some boronic acids and their derivatives can be mutagenic in the Ames assay, which necessitates careful handling to minimize exposure.[10]
The primary hazards are direct irritation upon contact and potential harm if ingested, with chronic exposure being a key concern due to the potential mutagenicity of some related boronic acids.
Caption: Risk assessment begins with identification and deconstruction.
Section 3: Proactive Exposure Control & Personal Protection
A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure. This is known as the "Hierarchy of Controls."
Engineering Controls:
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[5] This is the primary defense against inhaling airborne dust or vapors.
Safety Shower & Eyewash Station: Facilities must be equipped with an easily accessible and operational eyewash station and safety shower.[5]
Personal Protective Equipment (PPE):
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] This is non-negotiable to protect against the severe eye irritation hazard.
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected prior to use.[7][8] Avoid skin contact assiduously. Contaminated gloves should be removed carefully and disposed of properly.
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron.[5]
Respiratory Protection: Under normal use in a fume hood, a respirator is not required. However, if engineering controls fail or for emergency response, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Caption: Prioritize engineering controls over personal protective equipment.
Section 4: Safe Handling, Storage, and Lifecycle Management
The integrity of the compound and the safety of personnel depend on rigorous adherence to proper procedures from receipt to disposal.
Handling:
Preparation: Before handling, ensure all required PPE is donned and the fume hood is operational.
Weighing/Transfer: Handle as a solid. Avoid grinding or other actions that generate fine dust. If weighing, do so in the fume hood or a ventilated balance enclosure.
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[5] Do not eat, drink, or smoke in the laboratory.[11]
Storage:
Container: Store in a tightly closed container.[5]
Environment: Keep in a cool, dry, and well-ventilated place.[7] Protect from light.[6]
Incompatibilities: Store away from strong oxidizing agents.[6]
Disposal:
Waste: Dispose of unused material and its container as hazardous waste. Do not allow the chemical to enter drains.[7]
Regulations: All disposal practices must be in accordance with local, regional, and national regulations.
Caption: A workflow for managing the chemical from receipt to disposal.
Section 5: Emergency Protocols - A Chemist's Response Guide
In the event of an exposure or spill, a calm, informed, and rapid response is critical.
First-Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][11] The rationale for not inducing vomiting is to prevent aspiration of the chemical into the lungs, which can cause further damage.
Spill Response:
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated (fume hood extraction).
Contain: Wearing full PPE, carefully sweep or vacuum up the spilled solid material. Avoid creating dust.[5]
Collect: Place the material into a suitable, labeled container for disposal.[5]
Decontaminate: Clean the spill area thoroughly.
Caption: A decision tree for responding to an emergency event.
Conclusion
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is a valuable research chemical whose hazards are well-understood and manageable. The risks, primarily stemming from its irritant properties and the general characteristics of boronic esters, can be effectively mitigated through the consistent application of engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. By understanding the chemical principles underlying these safety measures, researchers can confidently and safely leverage this compound in their pursuit of scientific discovery.
References
Material Safety Data Sheet - Cole-Parmer. (2005). 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). 1-Methylindole.
Chemical Safety Data Sheet MSDS / SDS - ChemicalBook. (2026). 5,5-DIMETHYL-1-PYRROLINE N-OXIDE.
Safety Data Sheet - Cayman Chemical. (2025). Oxindole.
SAFETY DATA SHEET - Fisher Scientific. (2023). 5-(4,4,5,5-Tetramethyl-[5][6][7]dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][5][11]dioxine.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.PMC.
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.MDPI.
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals.
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.MDPI. (2023).
Organoboronic acids/esters as effective drug and prodrug candidates in cancer tre
Boronic acid with high oxidative stability and utility in biological contexts.PNAS.
Thermodynamic Stability and Degradation Kinetics of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole: A Technical Guide for Advanced Cross-Coupling
Executive Summary As modern drug development increasingly relies on the construction of complex and linkages, the Suzuki-Miyaura cross-coupling reaction remains a critical tool in the synthetic chemist's arsenal. However...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern drug development increasingly relies on the construction of complex
and
linkages, the Suzuki-Miyaura cross-coupling reaction remains a critical tool in the synthetic chemist's arsenal. However, the selection of the boronic acid derivative is not merely a matter of commercial availability; it is a fundamental thermodynamic decision. 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (hereafter referred to as 1-Me-Indole-5-Bneo ) represents a highly optimized pharmaceutical building block. By utilizing the neopentyl glycol (Bneo) ester instead of the ubiquitous pinacol (Bpin) ester or the free boronic acid, researchers can precisely tune the delicate balance between hydrolytic stability and transmetalation kinetics.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-Me-Indole-5-Bneo, detailing its degradation pathways, quantitative stability profiling, and self-validating experimental protocols for rigorous kinetic evaluation.
Structural Thermodynamics: The Neopentyl Advantage
The thermodynamic stability of boronic esters is governed by three primary factors: the chelation effect of the diol, the steric bulk surrounding the boron center, and the entropy of the diol exchange[1].
1-Me-Indole-5-Bneo features a 1,3,2-dioxaborinane ring formed by neopentyl glycol. This six-membered cyclic structure provides a distinct thermodynamic and kinetic profile:
Versus Acyclic Esters: The Bneo ester is entropically favored over acyclic variants, rendering it highly resistant to spontaneous atmospheric hydrolysis.
Versus Pinacol (Bpin) Esters: While five-membered Bpin esters are generally considered the thermodynamic sink of boronic derivatives due to the four alpha-methyl groups tightly shielding the B–O bonds, they can sometimes be too sterically hindered. This severe steric impedance can retard palladium transmetalation in demanding catalytic cycles[2]. The Bneo ester, lacking alpha-methyl groups (the gem-dimethyls are positioned at the beta-carbon), provides comparable thermodynamic robustness while maintaining a more accessible boron
-orbital for efficient palladation.
Indole Core Stability: The N-methyl group on the indole core prevents deprotonation and subsequent oxidation, ensuring that the primary vector of instability remains localized to the boronic ester moiety.
Mechanisms of Degradation: Hydrolysis and Protodeboronation
The primary failure modes for electron-rich heteroaryl boronic esters in aqueous basic media (typical Suzuki-Miyaura conditions) are hydrolysis to the free boronic acid and subsequent—or direct—protodeboronation (the irreversible cleavage of the C–B bond to yield 1-methylindole).
Recent kinetic studies reveal a highly nuanced reality: esterification does not universally protect against protodeboronation[3]. The stability is heavily pH-dependent. In basic media, the boron atom is quaternized by a hydroxide ion to form a tetrahedral boronate anion complex. Because the indole core is electron-rich, this intermediate is highly susceptible to C–B bond fragmentation. Deconvoluting whether protodeboronation occurs directly from the ester complex (
) or requires pre-hydrolysis to the boronic acid (
) is critical for optimizing reaction conditions[3].
Kinetic pathways of 1-Me-Indole-5-Bneo degradation via hydrolysis and protodeboronation.
Quantitative Stability Profiling
To understand the causality behind selecting the Bneo ester over other derivatives, we must examine their comparative thermodynamic and kinetic parameters. The table below summarizes the relative stability of various 1-methylindole-5-boronic derivatives, illustrating why the neopentyl ester is often the optimal choice for complex library synthesis.
Table 1: Relative Thermodynamic & Kinetic Parameters of 1-Methylindole-5-Boronic Derivatives (Representative Data at pH 11, 70°C)
Derivative Type
Diol Ligand
Relative Hydrolytic Half-Life (
)
Protodeboronation Susceptibility
Transmetalation Efficiency
Boronic Acid
None
N/A (Baseline)
High (Fast degradation)
High
Bpin Ester
Pinacol
> 48 hours
Low (Highly stable)
Moderate (Sterically hindered)
Bneo Ester
Neopentyl Glycol
~ 40 hours
Low (Highly stable)
High (Optimal balance)
Bcat Ester
Catechol
< 1 hour
High (Electron deficient)
Very High
Self-Validating Experimental Protocols
As drug development professionals, we cannot assume the integrity of a boronic ester upon dissolution in a complex reaction matrix. The following protocols are designed as self-validating systems to empirically determine the stability of 1-Me-Indole-5-Bneo in your specific chemical environment.
Protocol 1: In Situ NMR Kinetic Profiling of Hydrolytic Stability
Purpose: To continuously monitor the speciation of 1-Me-Indole-5-Bneo under basic aqueous conditions, deconvoluting reversible hydrolysis from irreversible protodeboronation[3].
Causality: By monitoring the reaction via
B and
H NMR, we observe the transition from a trigonal planar boron (
, ~30 ppm) to a tetrahedral boronate (
, ~5 ppm). This validates the formation of the reactive intermediate before C–B cleavage occurs, allowing for precise calculation of
.
Step-by-Step Methodology:
Matrix Preparation: Prepare a 50 mM solution of 1-Me-Indole-5-Bneo in a 50% v/v mixture of 1,4-dioxane-
and D₂O.
Internal Standard: Add 10 mM of 1,3,5-trimethoxybenzene. This acts as a chemically inert, quantitative internal standard for
H NMR integration.
Base Introduction: Inject a pre-titrated K₃PO₄/D₂O buffer to achieve an effective pD equivalent to pH 11.0.
Data Acquisition: Immediately insert the sample into an NMR spectrometer pre-heated to 70°C. Acquire
H and
B spectra every 10 minutes for a duration of 12 hours.
Self-Validation Check: The protocol is validated if the sum of the molar integrals for the Bneo ester, the free boronic acid, and the protodeboronated product (1-methylindole) remains constant relative to the internal standard. A loss of mass balance indicates alternative, unmonitored degradation pathways (e.g., oxidative degradation).
Purpose: To determine the relative thermodynamic stability of the Bneo ester by competing it directly against pinacol[1].
Causality: Boronic esterification is a reversible, equilibrium-driven process. Establishing the equilibrium constant (
) against pinacol proves the thermodynamic robustness of the neopentyl system and ensures it will not undergo detrimental ligand exchange with other diols present in a complex reaction mixture.
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 mmol of 1-Me-Indole-5-Bneo and 1.0 mmol of anhydrous pinacol in 5.0 mL of anhydrous THF.
Moisture Control: Add 5 mol% of activated molecular sieves (4Å). Crucial Step: Ensuring strictly anhydrous conditions prevents background hydrolysis from skewing the transesterification equilibrium.
Equilibration: Stir the mixture at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.
Analysis: Extract a 50 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via UPLC-MS or GC-MS.
Self-Validation Check: Calculate the equilibrium constant:
. A
approaching 1.0 validates that the Bneo and Bpin derivatives possess comparable thermodynamic stability, governed primarily by the entropy of the released diol rather than overwhelming enthalpic differences.
Strategic Applications in Drug Development
The 1-methylindole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and CNS-active agents. The 5-position is highly strategic for vectoring into deep hydrophobic binding pockets.
In automated high-throughput screening (HTS) and parallel library synthesis, Bpin esters of electron-rich indoles occasionally suffer from sluggish transmetalation due to the steric bulk adjacent to the boron center. The neopentyl glycol ester solves this bottleneck. It provides a more accessible boron
-orbital for the palladium catalyst[2], while maintaining the strict thermodynamic stability required to survive basic aqueous cross-coupling conditions without undergoing premature protodeboronation[3].
Ultimately, the thermodynamic stability of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole represents a masterclass in structural tuning—achieving a thermodynamic minimum that resists spontaneous hydrolysis, yet retaining the kinetic agility required for rapid, high-yielding cross-coupling.
References
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis
Source: Journal of the American Chemical Society (via ed.ac.uk)
URL: [Link]
A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification
Source: Canadian Journal of Chemistry (via researchgate.net)
URL:[Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations
Source: Journal of the American Chemical Society (via nih.gov)
URL:[Link]
CAS Registry Number Search and Chemical Profiling for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole: A Technical Guide to Neopentyl Glycol Boronic Esters
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Chemoinformatic identification, thermodynamic profiling, and synthetic application of neopentyl glycol (NPG) boronic es...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Core Focus: Chemoinformatic identification, thermodynamic profiling, and synthetic application of neopentyl glycol (NPG) boronic esters.
The Imperative of Precise Chemical Identification
In late-stage pharmaceutical development, the precise selection of organoboron reagents dictates the success of Suzuki-Miyaura cross-coupling workflows. Minor structural variations in a boronic ester’s diol ligand—such as substituting a five-membered pinacol (pin) ring for a six-membered neopentyl glycol (NPG) ring—drastically alter the thermodynamic stability, transmetalation kinetics, and purification profile of the reagent[1].
The compound 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole represents a highly specific NPG ester of 1-methylindole-5-boronic acid. Because NPG esters are less ubiquitous in commercial catalogs than their pinacol counterparts, identifying their exact CAS Registry Number (CAS RN) requires a structured chemoinformatic approach rather than simple text querying.
Methodology: CAS Registry Number Search Workflow
To isolate the exact CAS RN for complex boronic esters, researchers must bypass standard nomenclature search engines and utilize substructure or exact-match string querying.
Step 1: Structural Translation (IUPAC to SMILES/InChI)
The IUPAC name is parsed into its core functional components to generate a machine-readable string:
Core Scaffold: 1-methylindole.
Substituent at C5: 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl (the neopentyl glycol ester moiety).
Generated SMILES: B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3N2C (Note: This represents the general connectivity; positional isomerism must be strictly defined in the drawing tool)[2].
Step 2: Database Querying
Using platforms like CAS SciFinder-n or PubChem, an exact structure search is executed. Text-based searches often conflate positional isomers. For instance, a naive search may return CAS 905966-48-5, which corresponds to the 2-yl isomer (2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole) rather than the target 5-yl isomer[2].
Step 3: Isomer and Ester Validation
The final validation step requires cross-referencing the molecular formula (C14H18BNO2) and exact mass (243.14 g/mol). It is critical to ensure the database hit specifies the 1,3-diol cyclic ester (neopentyl glycol) rather than the 1,2-diol (pinacol) ester, as their CAS numbers are entirely distinct[3].
Chemoinformatic workflow for exact CAS RN identification of complex esters.
Chemical Profiling: The Causality of Diol Selection
Why synthesize the neopentyl glycol ester instead of the standard pinacol ester? The answer lies in physical organic chemistry and the mechanics of the [4].
According to comprehensive reviews on by Lennox and Lloyd-Jones, the diol ligand dictates the reagent's stability against protodeboronation and its reactivity in cross-coupling[1]. Furthermore, Mayr and Aggarwal (2015) demonstrated that NPG esters form boron-ate complexes that are substantially more nucleophilic—up to 100-fold more reactive —than their pinacol counterparts[5].
Mechanistic Causality: The six-membered 1,3,2-dioxaborinane ring of the NPG ester is less sterically demanding around the boron center upon rehybridization (from
to
) during ate-complex formation. This thermodynamic favorability accelerates the critical transmetalation step in Suzuki-Miyaura couplings, making NPG esters ideal for coupling sterically hindered or electronically deactivated aryl halides[4].
To obtain 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole, researchers typically employ a palladium-catalyzed Miyaura borylation. The following protocol is designed as a self-validating system, ensuring empirical feedback at each critical junction.
Reagents Required:
5-Bromo-1-methylindole (1.0 equiv)
Bis(neopentyl glycolato)diboron (1.2 equiv)
Potassium acetate (KOAc, 3.0 equiv)
Pd(dppf)Cl₂ (0.05 equiv)
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
Inert Atmosphere Setup: Charge an oven-dried Schlenk flask with 5-bromo-1-methylindole, bis(neopentyl glycolato)diboron, KOAc, and Pd(dppf)Cl₂. Evacuate and backfill with argon three times.
Causality: KOAc is chosen over stronger bases (like K₂CO₃) because it is basic enough to activate the diboron species via coordination, but mild enough to prevent the premature hydrolysis of the resulting NPG ester[1].
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
Causality: Dioxane’s boiling point (101 °C) provides optimal thermal energy for the activation barrier of the oxidative addition step while maintaining the solubility of the inorganic base.
Reaction Execution: Heat the mixture to 90 °C for 12 hours.
Validation Check 1 (Visual): The reaction mixture should transition from a pale yellow suspension to a dark brown/black mixture within 30 minutes, indicating the successful formation of active Pd(0) nanoparticles and the initiation of the catalytic cycle.
Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product via recrystallization from a hexane/ethyl acetate mixture.
Validation Check 2 (Spectroscopic): Perform ¹¹B NMR on the isolated crystals. A successful conversion to the neopentyl glycol boronic ester will yield a distinct ¹¹B singlet at approximately 26–28 ppm , confirming the
hybridized boron atom within the dioxaborinane ring, clearly distinct from any unreacted diboron starting material.
Applications in Suzuki-Miyaura Cross-Coupling
In drug discovery, the 1-methylindole scaffold is a privileged pharmacophore frequently found in kinase inhibitors and CNS-active agents. Utilizing the NPG ester of this scaffold facilitates highly efficient late-stage functionalization.
During the Suzuki-Miyaura catalytic cycle, the NPG ester undergoes transmetalation with the Pd(II)-aryl intermediate. Because the neopentyl glycol moiety reduces steric clash compared to pinacol, it accelerates the formation of the pre-transmetalation Pd–O–B linkage, preventing catalyst stalling and reducing the rate of competing protodeboronation pathways[1].
Catalytic cycle of Suzuki-Miyaura coupling highlighting NPG ester transmetalation.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]
Feeney, K., Berionni, G., Mayr, H., & Aggarwal, V. K. (2015). Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. Organic Letters, 17(11), 2614-2617. URL:[Link]
Structural Elucidation of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole: A Comprehensive Guide to Crystallization and X-Ray Diffraction
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Arylboronate esters are indispensable intermediates in modern drug discovery, prim...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
Arylboronate esters are indispensable intermediates in modern drug discovery, primarily serving as electrophilic coupling partners in Suzuki-Miyaura cross-coupling reactions[1]. Among these, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (CAS: 916518-57-5) represents a highly specialized building block. The incorporation of the neopentyl glycol (1,3,2-dioxaborinane) ester, as opposed to the more common pinacol ester, often imparts superior crystallinity and stability to the boronic acid derivative[2].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for determining the single-crystal X-ray diffraction (SCXRD) structure of this compound. By understanding the causality behind molecular conformation and crystal packing, researchers can optimize crystallization workflows, accurately model thermal disorder, and definitively assign 3D spatial coordinates.
Molecular Anatomy & Crystallographic Challenges
To successfully crystallize and resolve the structure of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole, one must first deconstruct its molecular anatomy and anticipate its solid-state behavior.
The N-Methylindole Core
The indole core is a rigid, planar, aromatic system. In unsubstituted indoles, the N-H bond acts as a strong hydrogen bond donor, heavily dictating the crystal packing[3]. However, the N-methylation in this compound fundamentally alters the intermolecular landscape. The absence of classical hydrogen bond donors forces the crystal lattice to rely on weaker, highly directional interactions—specifically
π
π
stacking between parallel indole planes and weak C-H···
π
interactions.
The 1,3,2-Dioxaborinane Ring Conformation
Unlike the flexible 5-membered pinacol ester, the 6-membered 1,3,2-dioxaborinane ring formed by neopentyl glycol is conformationally restricted. X-ray structural analyses of analogous 1,3,2-dioxaborinanes reveal that the ring predominantly adopts a half-chair or envelope conformation in the solid state[3][4]. The boron atom remains strictly
sp2
hybridized (trigonal planar), and the plane defined by the O-B-O atoms tends to align closely with the plane of the indole ring to maximize
p
-orbital conjugation, though steric clashes with the C4-proton of the indole can induce a slight torsion angle.
Thermal Disorder of the 5,5-Dimethyl Groups
A primary challenge in refining the SCXRD data for this molecule is the rotational flexibility of the 5,5-dimethyl groups on the dioxaborinane ring. At room temperature, these methyl groups exhibit high thermal motion, which manifests as large, smeared thermal ellipsoids in the electron density map. Causality: To obtain a high-resolution structure (
R1<0.05
), data collection must be performed at cryogenic temperatures (e.g., 100 K) to freeze out this dynamic motion.
Structural logic and intermolecular forces driving the crystal packing.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes an internal quality control check.
Step 1: High-Purity Crystallization via Vapor Diffusion
Because the molecule lacks strong H-bond networks, rapid solvent evaporation often yields amorphous powders or twinned crystals. Vapor diffusion controls the kinetics of supersaturation, allowing the weak
π
π
interactions to organize the lattice defect-free.
Dissolution: Dissolve 20 mg of HPLC-grade (>99%) 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Causality: DCM is a highly polarizable solvent that fully solvates the hydrophobic indole and boronate ester.
Diffusion Setup: Place the uncapped 2 mL vial inside a 20 mL outer vial containing 3 mL of Hexane (antisolvent). Cap the outer vial tightly.
Incubation: Store the setup undisturbed at 4 °C for 3–5 days.
Validation: Inspect under a polarized light microscope. Suitable crystals will extinguish polarized light sharply at 90° intervals, confirming a single-crystal domain rather than a twinned aggregate.
Step 2: SCXRD Data Collection
Since the compound contains only light atoms (C, H, B, O, N), it scatters X-rays weakly.
Mounting: Coat a selected single crystal (approx. 0.2 × 0.1 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen micromount.
Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: This minimizes the Debye-Waller factors (thermal motion) of the neopentyl methyls, sharpening the high-angle diffraction spots.
Diffraction: Collect data on a diffractometer equipped with a microfocus Copper source (Cu K
α
,
λ=1.54184
Å). Causality: Cu radiation provides significantly higher diffraction intensity and better anomalous dispersion for light-atom structures compared to Mo K
α
.
Step 3: Data Reduction and Refinement
Integration: Integrate the frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).
Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).
Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic H, AFIX 137 for methyl H).
Workflow for crystallization and SCXRD analysis of the indole boronate ester.
Data Presentation
Based on crystallographic principles derived from analogous 1,3,2-dioxaborinane derivatives[3][5] and substituted indoles, the anticipated quantitative structural parameters are summarized below.
Table 1: Anticipated Crystallographic Data and Refinement Parameters
ParameterExpected Value / RangeRationale / CausalityFormulaC
14
H
18
BNO
2
Exact molecular composition.Formula Weight243.11 g/mol Calculated from atomic weights.Crystal SystemMonoclinic or TriclinicTypical for planar, asymmetric aromatic organics lacking strong H-bonds.Space Group
P21/c
or
P1ˉ
Centrosymmetric packing favored by antiparallel
π
π
stacking.Temperature100(2) KRequired to resolve 5,5-dimethyl disorder.RadiationCu K
α
(
λ=1.54184
Å)Maximizes diffraction yield for light atoms.Z (Molecules/Unit Cell)4 (for
P21/c
)Standard packing density for this molecular volume.Final
R
Indices (
I>2σ(I)
)
R1≈0.035
,
wR2≈0.090
Indicator of a high-quality, well-refined model.
Table 2: Key Mechanistic Bond Lengths and Angles
Structural FeatureExpected ValueMechanistic SignificanceB–O Bond Length1.36 – 1.38 ÅConfirms
sp2
hybridization and partial double-bond character due to oxygen lone-pair donation into the empty boron
p
-orbital[6].B–C(Aryl) Bond Length1.55 – 1.57 ÅStandard single bond; shorter than typical C-C bonds due to
sp2
sp2
overlap.O–B–O Angle~113° – 116°Deviates from perfect 120° due to the geometric constraints of the 6-membered dioxaborinane ring[4].Indole-Boronate Torsion5° – 20°The O-B-O plane twists slightly out of the indole plane to relieve steric strain between the dioxaborinane oxygen and the indole C4-H.
Mechanistic Insights into Crystal Packing
The structural resolution of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole provides critical insights into its macroscopic properties:
Absence of B-N Coordination: In some boronate systems containing proximal nitrogen atoms, intramolecular N
→
B dative bonds form, creating tetrahedral boron centers[5]. However, because the nitrogen in this molecule is at the 1-position and the boronate is at the 5-position, the distance precludes any intramolecular coordination. The boron remains strictly trigonal planar.
Stability Profile: The neopentyl glycol ester is significantly more stable to hydrolysis than its pinacol counterpart[6]. Crystallographically, this is explained by the rigid envelope conformation of the 1,3,2-dioxaborinane ring[4], which sterically shields the empty
p
-orbital of the boron atom from nucleophilic attack by water molecules better than the flatter, more flexible 5-membered pinacol ring.
References
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. National Institutes of Health. URL:[Link]
Facile Synthesis of a Highly Crystalline, Covalently Linked Porous Boronate Network. Chemistry of Materials - ACS Publications. URL:[Link]
Automated synthesis of 18F radiolabelled indole containing Oncrasin-like molecules; a comparison of iodonium salts and boronic ester chemistry. PMC - NIH. URL:[Link]
Structural Studies of a Liquid Crystalline Compound, 2-(4-Cyanophenyl)-5-(4-butylphenyl)-1,3,2-dioxaborinane, by Means of Nuclear Magnetic Resonance and X-Ray Analyses. Bulletin of the Chemical Society of Japan | Oxford Academic. URL:[Link]
Boronic ester derivative-dependent activity of parthenolide analogues. ChemRxiv. URL:[Link]
Molecular packing in the crystal structure showing oxygen and boron rich layers. ResearchGate. URL:[Link]
Structural studies of organoboron compounds. XXI. Crystal and molecular structures of 3-(phenylmethylidene)-4-methyl-1-phenyl-2,6,7-trioxa-3-azonia-1-boratabicyclo-[2.2.2]octane and N-(4-nitrophenylmethylidene)-5-methyl-2-phenyl-1. Canadian Science Publishing. URL:[Link]
Application Notes & Protocols: Synthesis and Utility of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacologic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. This guide provides an in-depth exploration of the synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole, a key pharmaceutical intermediate. This neopentyl glycol boronic ester serves as a robust and versatile building block, primarily for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1][2] We will elucidate the rationale behind the chosen synthetic strategy, present a detailed and validated experimental protocol, and discuss the subsequent application of this intermediate in the synthesis of complex molecular architectures relevant to drug discovery.
The Strategic Value of Indolylboronic Esters in Drug Synthesis
Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern organic synthesis.[3] While boronic acids are widely used, their corresponding esters, such as the neopentyl glycol variant, offer significant advantages in the context of pharmaceutical manufacturing and discovery.
Enhanced Stability: Boronic esters, especially those derived from diols like neopentyl glycol or pinacol, exhibit greater stability towards purification (e.g., silica gel chromatography) and storage compared to their parent boronic acids, which can be prone to dehydration to form boroxines.[4]
Improved Handling and Solubility: These esters are often crystalline solids with improved solubility in organic solvents, facilitating easier handling and more consistent reaction performance.
Controlled Reactivity: They are highly effective coupling partners in palladium-catalyzed reactions, providing high yields and excellent functional group tolerance, which is critical when working with complex, multi-functional molecules.[2][5]
The target molecule, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole, is specifically designed as a stable precursor for the introduction of the 1-methylindol-5-yl moiety into a target structure, a common motif in oncology and neurology drug candidates.
Synthetic Strategy: Miyaura Borylation of 5-Bromo-1-methylindole
While several methods exist for the borylation of indoles, including direct C-H activation, the most reliable and regioselective approach for synthesizing the 5-borylated isomer is the palladium-catalyzed Miyaura borylation of a corresponding 5-haloindole precursor.[1][6]
Causality Behind the Strategic Choice:
Regioselectivity: Direct C-H borylation of the indole ring often favors the C2 or C3 positions due to the inherent electronic properties of the heterocycle.[7][8] Achieving selective borylation at the C5 position via this method is challenging and often requires specific directing groups.
Precursor Availability: 5-Bromo-1-methylindole is a readily available and cost-effective starting material, making the Miyaura borylation an economically viable route for both lab-scale and industrial production.
Robustness and Versatility: The Miyaura borylation is a well-established, high-yielding reaction with a broad substrate scope and tolerance for various functional groups, minimizing the need for extensive protecting group chemistry.[2]
The overall synthetic workflow is visualized below.
Caption: Synthetic workflow from starting material to the target intermediate and its subsequent use.
Detailed Synthesis Protocol: Miyaura Borylation
This protocol details a self-validating system for the synthesis of the title compound, including in-process controls and purification.
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-bromo-1-methylindole (2.10 g, 10.0 mmol), bis(neopentyl glycolato)diboron (2.48 g, 11.0 mmol), Pd(dppf)Cl₂ (219 mg, 0.3 mmol), and anhydrous potassium acetate (2.95 g, 30.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
Solvent Addition: Add 50 mL of anhydrous, degassed 1,4-dioxane to the flask via a cannula or syringe.[9]
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.
In-Process Control (IPC): Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The reaction is considered complete when the starting 5-bromo-1-methylindole spot is fully consumed (typically 8-16 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a white to off-white solid.
Miyaura Borylation Catalytic Cycle
Caption: The catalytic cycle for the Miyaura borylation reaction.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
The synthesized 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is now ready for use as a key building block. The following is a general protocol for its coupling with an aryl or heteroaryl halide.
General Procedure
Setup: In a reaction vessel under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 equiv), 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).[10]
Reaction: Heat the mixture (typically 80-110 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
Work-up & Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry, concentrate, and purify by chromatography or recrystallization.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Field-Proven Insights
Low Yield in Borylation:
Cause: Inactive catalyst or presence of oxygen/moisture.
Solution: Ensure all reagents and solvents are strictly anhydrous and the system is thoroughly purged with an inert gas. Use freshly opened catalyst or a glovebox for setup.
Incomplete Reaction:
Cause: Insufficient base or poor base solubility.
Solution: Use finely powdered, anhydrous potassium acetate. In some cases, a stronger base like K₃PO₄ may be required, but KOAc is generally sufficient.
Difficulty in Purification:
Cause: Contamination with boron-containing byproducts.
Solution: During work-up, a wash with a dilute base (e.g., 1M NaOH) can help remove some boron impurities. Alternatively, an acid/base wash sequence can sometimes be effective. Careful column chromatography is key.
Premature Deborylation in Suzuki Coupling:
Cause: Harsh reaction conditions or an overly aggressive base/catalyst system.
Solution: Screen different bases (e.g., K₂CO₃ is milder than Cs₂CO₃) and catalysts. Lowering the reaction temperature can also mitigate this side reaction.
References
CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines.
Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka by P
Synthesis of Niraparib, a cancer drug candid
Benzoic Acid-Promoted C2–H Borylation of Indoles with Pinacolborane. Organic Letters.
US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation c
Metal-free C–H Borylation and Hydrobor
Application Notes and Protocols: Miyaura Borylation for the Preparation of Indolylboronic Acids. Benchchem.
Application Note: Microwave-Accelerated Suzuki-Miyaura Synthesis of Indole-Based Pharmacophores Using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Executive Summary & Mechanistic Rationale The 1-methylindole scaffold is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding core in ATP-competitive inhibitors targeting the PI3K/Akt/mT...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 1-methylindole scaffold is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding core in ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling axis , . Late-stage functionalization of this core via the Suzuki-Miyaura cross-coupling reaction is a critical workflow in structure-activity relationship (SAR) campaigns.
The Causality of the Boronic Ester Selection:
Standard indole boronic acids are notoriously prone to protodeboronation under basic, aqueous cross-coupling conditions. While pinacol (pin) esters offer improved stability, they can suffer from sluggish transmetalation kinetics. The use of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole —a neopentyl glycol boronic ester—provides an optimal thermodynamic balance. The neopentyl glycol backbone sterically shields the empty p-orbital of the boron atom, preventing premature hydrolysis, yet it undergoes rapid transmetalation upon activation by an appropriate base , .
The Causality of Microwave-Assisted Organic Synthesis (MAOS):
Conventional thermal heating for sterically hindered boronates often requires 12–24 hours, increasing the risk of oxidative homocoupling and catalyst deactivation. Microwave irradiation leverages the dielectric heating of polar solvents to achieve rapid, uniform superheating. This drastically reduces reaction times to 15–30 minutes, ensuring high-fidelity conversion and cleaner impurity profiles , .
Reaction Workflow & Catalytic Cycle
The following diagram illustrates the catalytic cycle, highlighting the specific points where microwave irradiation accelerates the rate-limiting steps (oxidative addition and transmetalation).
Catalytic cycle of the microwave-assisted Suzuki-Miyaura coupling highlighting accelerated steps.
Experimental Design & Optimization
A self-validating protocol requires the careful selection of the solvent system and catalyst to ensure reproducibility.
Solvent Selection: A mixture of 1,4-Dioxane and H₂O (3:1 v/v) is utilized. Dioxane solubilizes the organic substrates, while water acts as the microwave energy receptor due to its high loss tangent (
tanδ
). Furthermore, water is mechanistically required to hydroxylate the base, forming the reactive boronate "ate" complex .
Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered neopentyl esters. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly lowers the activation energy required for the final reductive elimination step.
Table 1: Optimization of Reaction Parameters for 1-Methylindole Coupling
Entry
Catalyst (5 mol%)
Solvent System (v/v)
Base (2.0 eq)
Temp (°C)
Time (min)
Yield (%)
1
Pd(PPh₃)₄
1,4-Dioxane/H₂O (3:1)
K₂CO₃
100
60
65
2
Pd(dppf)Cl₂
1,4-Dioxane/H₂O (3:1)
K₂CO₃
100
60
78
3
Pd(dppf)Cl₂
1,4-Dioxane/H₂O (3:1)
K₂CO₃
120
15
92
4
Pd(dppf)Cl₂
Toluene/H₂O (3:1)*
K₂CO₃
120
15
45
5
Pd(OAc)₂ / SPhos
1,4-Dioxane/H₂O (3:1)
Ba(OH)₂
120
15
94
*Note: Toluene is microwave-transparent. The lack of dielectric heating leads to poor thermal distribution and incomplete conversion.
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure scientific integrity throughout the workflow.
To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (0.6 mmol), and K₂CO₃ (1.0 mmol).
Add 4 mL of the 1,4-Dioxane/H₂O (3:1) solvent mixture.
Causality Check (Degassing): Sparge the mixture with Argon for 10 minutes. Oxygen acts as an electron acceptor, leading to the rapid oxidation of Pd(0) to inactive Pd(II) species. Failure to degas will result in the precipitation of "palladium black" and halt the catalytic cycle.
Quickly add Pd(dppf)Cl₂ (0.025 mmol) under a positive stream of Argon and seal the vial with a Teflon-lined crimp cap.
Step 2: Microwave Execution
Place the sealed vial into the microwave reactor cavity.
Program the reactor: Temperature: 120 °C | Time: 15 minutes | Power: Dynamic (Max 250 W) | Cooling: On.
Causality Check (Superheating): Sealing the vessel allows the reaction to safely exceed the atmospheric boiling point of the solvent. The autogenous pressure generated ensures the neopentyl boronate remains fully solvated during the high-energy transmetalation phase .
Step 3: Reaction Monitoring (Self-Validation)
Upon completion and automated forced-air cooling to < 40 °C, uncap the vial. The solution should be a dark, homogenous amber/red. A clear solution with heavy black precipitate indicates catalyst death.
Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The mass spectrum should confirm the disappearance of the aryl halide and the presence of the biaryl product mass.
Step 4: Workup & Purification
Dilute the reaction mixture with Ethyl Acetate (10 mL) and Water (5 mL).
Causality Check (Filtration): Filter the biphasic mixture through a short pad of Celite. This removes the spent palladium catalyst, preventing metal-catalyzed decomposition of the biaryl product during concentration.
Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 1-methylindole derivative.
Biological Application: Targeting the PI3K/Akt/mTOR Pathway
Indole derivatives synthesized via this protocol are frequently deployed as ATP-competitive inhibitors. The diagram below maps the signaling cascade and the pharmacological intervention point of the synthesized 1-methylindole biaryls , .
PI3K/Akt/mTOR signaling pathway illustrating the intervention points of indole-based inhibitors.
References
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central (PMC). URL:[Link]
Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. PubMed Central (PMC). URL:[Link]
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central (PMC). URL:[Link]
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. URL:[Link]
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. URL:[Link]
Method
Application Note: Ligand-Free Palladium Coupling of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole in Aqueous Media
Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, particularly for the construction of privileged scaffolds like arylated indoles[1]. How...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, particularly for the construction of privileged scaffolds like arylated indoles[1]. However, traditional protocols heavily rely on toxic organic solvents and expensive, air-sensitive phosphine ligands. Transitioning to ligand-free, aqueous conditions represents a critical step toward sustainable, scalable, and cost-effective green chemistry[2].
In this application note, we detail a highly efficient, ligand-free protocol for the C5-arylation of 1-methylindole using its neopentyl glycol boronic ester derivative. By eliminating phosphine ligands, we drastically reduce the cost of goods (COGs) and simplify downstream purification—a critical advantage in active pharmaceutical ingredient (API) development. Under these aqueous conditions, simple Pd(II) salts act as precatalysts. In the presence of aqueous ethanol and a mild base, Pd(II) is reduced in situ to form highly active, water-soluble Pd(0) nanoclusters[3]. These nanoclusters drive the catalytic cycle with exceptional turnover frequencies without the steric hindrance associated with bulky ligands[4].
Ligand-free catalytic cycle highlighting in situ Pd(0) nanocluster formation and transmetalation.
Substrate Profiling: The Neopentyl Glycol Ester Advantage
A common question in cross-coupling design is the selection of the organoboron species. Why utilize the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) ester of 1-methylindole instead of a standard boronic acid or pinacol (Bpin) ester?
Thermodynamic Stability vs. Protodeboronation: Free indole boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions. The neopentyl glycol ester effectively masks the boronic acid, providing excellent shelf-stability and preventing premature degradation.
Optimized Hydrolysis Kinetics: While Bpin esters are exceptionally stable, they often hydrolyze too slowly in water, which can stall the transmetalation step. The neopentyl glycol ester offers the perfect kinetic balance: it hydrolyzes steadily in aqueous base to release the active tetracoordinate boronate anion precisely when the Pd(II)-aryl intermediate is ready for transmetalation. This controlled release suppresses unwanted homocoupling side reactions.
Experimental Design & Causality
Every reagent in this protocol is selected to create a self-validating, synergistic system:
Catalyst Source (Pd(OAc)₂): A cost-effective, air-stable Pd(II) source. In an aqueous environment, it avoids the steric bulk issues associated with ligated palladium, allowing for the rapid coupling of sterically hindered substrates[4].
Solvent System (H₂O/EtOH 1:1): Water provides the high dielectric constant necessary to stabilize the in situ generated Pd(0) nanoclusters[3]. Ethanol serves a dual purpose: it acts as an organic co-solvent to solubilize the indole ester and aryl halide, and it functions as a mild reducing agent to facilitate the initial Pd(II) to Pd(0) transition.
Base (K₂CO₃): Provides the optimal pH (~10-11) to activate the dioxaborinane ester into the reactive boronate without causing base-catalyzed degradation of the indole core.
Quantitative Data & Optimization
The following table summarizes the optimization of reaction conditions, demonstrating the necessity of the aqueous co-solvent and the specific base to achieve high yields.
Entry
Catalyst (mol%)
Solvent System
Base
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (5.0%)
Toluene (Anhydrous)
K₂CO₃
80
12
15%
2
Pd(OAc)₂ (2.0%)
Ethanol (Absolute)
K₂CO₃
80
6
45%
3
Pd(OAc)₂ (0.5%)
Water (Neat)
KOH
100
4
62%
4
Pd(OAc)₂ (0.5%)
H₂O/EtOH (1:1)
K₂CO₃
80
2
94%
5
None (Control)
H₂O/EtOH (1:1)
K₂CO₃
80
24
0%
Note: Yields determined by HPLC analysis against an internal standard. Entry 4 represents the optimized, self-validating condition.
Detailed Step-by-Step Protocol
Safety Note: Perform all reactions in a well-ventilated fume hood. While this protocol is "green," aryl halides and palladium salts require proper PPE.
Phase 1: Reagent Preparation
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (1.0 mmol, 243 mg) and the corresponding aryl bromide (1.05 mmol).
Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) directly to the solid mixture.
Phase 2: Solvent Addition & Catalyst Activation
3. Add 5 mL of Deionized Water and 5 mL of absolute Ethanol to the flask. Stir at 400 rpm to create a uniform suspension.
4. Add Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 1.1 mg, 0.5 mol%).
Causality Checkpoint: Upon addition of the Pd(OAc)₂ and initial heating, the solution will transition from a pale yellow/orange to a dark grey/black suspension. This visual cue is a self-validating indicator that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) nanoclusters[3].
Phase 3: Reaction Execution
5. Attach a reflux condenser and heat the mixture to 80°C in an oil bath or heating block under an ambient atmosphere (no inert gas required)[4].
6. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Complete consumption of the indole boronic ester typically occurs within 2 hours.
Phase 4: Green Isolation & Purification
7. Once complete, remove the flask from the heat and allow it to cool to room temperature.
8. Add 10 mL of cold Deionized Water to the mixture while stirring vigorously.
Causality Checkpoint: The addition of excess water dramatically decreases the solubility of the C5-arylated 1-methylindole product, forcing it to precipitate out of the aqueous ethanol mixture, while the inorganic salts and Pd clusters remain largely in the aqueous phase.
Isolate the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) followed by cold heptane (5 mL) to remove trace unreacted aryl halide.
Dry the solid under vacuum at 45°C overnight to afford the analytically pure product.
Step-by-step experimental workflow for the ligand-free aqueous Suzuki-Miyaura cross-coupling.
References
[2] Leadbeater, N. E. "Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating." Organic Letters - ACS Publications. URL:[Link]
[4] Hill et al. "Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory." Journal of Chemical Education - ACS Publications. URL:[Link]
[1] "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow." MDPI. URL:[Link]
[3] "Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions." NSF Public Access Repository. URL:[Link]
Application Note: Late-Stage Peptide Functionalization Using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole via Solid-Phase Suzuki-Miyaura Cross-Coupling
Introduction and Mechanistic Rationale The late-stage functionalization (LSF) of complex peptides on a solid support is a transformative strategy in modern drug discovery, enabling the rapid generation of structure-activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The late-stage functionalization (LSF) of complex peptides on a solid support is a transformative strategy in modern drug discovery, enabling the rapid generation of structure-activity relationship (SAR) libraries without the need to synthesize linear sequences from scratch for every analog[1]. Among the most robust methods for LSF is the on-resin Suzuki-Miyaura cross-coupling (SMC)[2].
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is a highly specialized building block designed specifically for this purpose. It consists of a 1-methylindole pharmacophore—acting as a hydrophobic, fluorescent tryptophan bioisostere—and a neopentyl glycol boronic ester (5,5-dimethyl-1,3,2-dioxaborinane).
The Causality of Chemical Design: Why Neopentyl Glycol?
In Solid-Phase Peptide Synthesis (SPPS), the choice of the boron protecting group is critical. Free boronic acids are prone to oxidation and protodeboronation under prolonged synthesis conditions[3]. Pinacol (pin) esters are highly stable but can be sterically hindered, often requiring harsh basic conditions or elevated temperatures to undergo transmetalation during the catalytic cycle.
The neopentyl glycol ester strikes an optimal thermodynamic balance:
SPPS Stability: It is completely orthogonal to standard Fmoc/tBu chemistry, resisting degradation by 20% piperidine (Fmoc deprotection) and standard coupling reagents (e.g., HATU, DIC/Oxyma).
Catalytic Reactivity: Under aqueous basic conditions (e.g., K₃PO₄ or Na₂CO₃), the less sterically encumbered neopentyl glycol ester rapidly hydrolyzes to the active boronate species, facilitating rapid transmetalation to the Palladium(II) intermediate[1].
Pharmacological Utility: The 1-methylindole core is frequently utilized in medicinal chemistry to enhance target binding affinity, such as in the development of AMPK activators and various kinase inhibitors[4].
Caption: Mechanistic rationale for utilizing the neopentyl glycol boronic ester of 1-methylindole in SPPS.
Experimental Workflow Overview
The integration of this boronic ester into a peptide sequence requires a halogenated anchor on the nascent peptide chain. Typically, commercially available unnatural amino acids such as Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH) or Fmoc-5-bromo-L-tryptophan are incorporated during the automated SPPS run[2].
Caption: Step-by-step workflow for on-resin Suzuki-Miyaura cross-coupling using indole boronic esters.
Optimization of On-Resin SMC Conditions
Solid-phase reactions suffer from mass transfer limitations. The resin matrix (e.g., Polystyrene or PEG-based) must be adequately swollen, and the catalytic complex must diffuse into the pores. Based on empirical optimization[1], the following table summarizes the quantitative impact of various reaction parameters on the conversion rate of resin-bound 4-iodo-phenylalanine to the 1-methylindole derivative.
Catalyst System (0.1 eq)
Base (3.0 eq)
Solvent System
Temp (°C)
Time (h)
Conversion (%)*
Pd(PPh₃)₄
Na₂CO₃ (2M aq)
DMF
80
20
> 95%
Pd(PPh₃)₄
K₃PO₄ (2M aq)
DMF
80
20
> 98%
Pd(dppf)Cl₂
K₃PO₄ (2M aq)
Dioxane / H₂O (4:1)
80
20
85%
Pd₂(dba)₃ + sSPhos
KF (aq)
DME / EtOH / H₂O (2:1:1)
100 (MW)
1
> 99%
Pd(PPh₃)₄
K₃PO₄ (2M aq)
DMF
25
24
< 20%
*Conversion determined by LC-MS analysis of the crude peptide following analytical cleavage.
Key Takeaway: The combination of Pd(PPh₃)₄ and aqueous K₃PO₄ in degassed DMF at 80°C provides near-quantitative conversion for standard polystyrene resins[1]. For PEG-based resins (e.g., ChemMatrix), microwave (MW) assisted coupling with water-soluble ligands (sSPhos) significantly accelerates the reaction[2].
Detailed Experimental Protocols
Self-Validating System: The "Mini-Cleavage"
Trustworthiness in peptide synthesis relies on continuous validation. Before committing the entire resin batch to the palladium-catalyzed step, and immediately after, you must perform a mini-cleavage.
Withdraw ~2 mg of resin.
Treat with 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 1 hour.
Evaporate under N₂, dissolve in 200 µL MeCN/H₂O (1:1), and inject into the LC-MS.
Validation Metric: Confirm the presence of the halogenated precursor mass. After the SMC reaction, confirm the complete disappearance of the precursor isotope pattern (e.g., the distinct +126 Da mass of Iodine) and the appearance of the expected product mass (+130 Da net addition for the 1-methylindole moiety).
Protocol: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol is scaled for 0.1 mmol of resin-bound peptide containing a 4-iodo-phenylalanine residue.
Materials Required:
Peptide-Resin (0.1 mmol, e.g., Rink Amide AM resin)
Anhydrous N,N-Dimethylformamide (DMF), thoroughly degassed by argon sparging for 30 minutes.
Step-by-Step Procedure:
Resin Preparation: Transfer the 0.1 mmol of halogenated peptide-resin into a microwave-safe peptide synthesis vessel or a glass vial equipped with a Teflon-lined screw cap and a micro-stir bar. Swell the resin in degassed DMF (2 mL) for 15 minutes.
Reagent Addition: Drain the DMF. To the vessel, add 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (72.9 mg, 0.3 mmol) and Pd(PPh₃)₄ (11.5 mg, 0.01 mmol).
Inert Atmosphere: Flush the vessel gently with Argon for 2 minutes.
Solvent & Base Addition: Add 2.0 mL of degassed DMF, followed immediately by 150 µL of the 2M aqueous K₃PO₄ solution. Seal the vessel tightly under Argon.
Reaction Execution:
Conventional Heating: Place the vessel in a pre-heated oil bath or heating block at 80 °C. Stir gently for 18–20 hours[1].
Microwave Heating: Alternatively, irradiate at 100 °C for 45–60 minutes (ensure the vessel is rated for pressurized microwave synthesis)[2].
Washing (Critical Step): Palladium complexes often precipitate or adhere to the resin, causing discoloration and interfering with downstream cleavage. Drain the reaction mixture and wash the resin sequentially with:
DMF (3 × 3 mL)
H₂O (3 × 3 mL) to remove salts
MeOH (2 × 3 mL)
DMF (3 × 3 mL)
0.5% Sodium diethyldithiocarbamate in DMF (3 × 3 mL) — This is a highly effective palladium scavenger wash.
Dichloromethane (DCM) (3 × 3 mL)
Drying: Dry the resin under a stream of nitrogen or under vacuum for 1 hour.
Validation: Perform the mini-cleavage protocol (Section 4.1) to verify complete conversion.
Cleavage and Final Isolation
Treat the dried resin with 3.0 mL of Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Filter the cleavage solution into a 15 mL centrifuge tube. Wash the resin once with 1.0 mL of neat TFA and combine the filtrates.
Precipitate the crude indole-modified peptide by adding 10 mL of ice-cold diethyl ether.
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
Air-dry the pellet, dissolve in a mixture of water and acetonitrile (containing 0.1% TFA), and lyophilize.
Purify the crude peptide using preparative RP-HPLC (C18 column) monitoring at 214 nm (peptide backbone) and 280 nm (indole absorbance).
References
Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. ACS. Available at:[Link]
Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ACS. Available at:[Link]
Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journals. Available at:[Link]
Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK). ACS. Available at:[Link]
Advanced Application Note: Assembly of Complex Indole Alkaloids via Suzuki-Miyaura Cross-Coupling Using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Executive Summary & Strategic Rationale The total synthesis of complex indole alkaloids—such as bis-indoles, pyrrolocarbazoles, and spiro-indolines—frequently relies on the precise, stereocontrolled formation of Csp2−Cs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The total synthesis of complex indole alkaloids—such as bis-indoles, pyrrolocarbazoles, and spiro-indolines—frequently relies on the precise, stereocontrolled formation of
Csp2−Csp2
bonds[1]. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for assembling these intricate scaffolds[2]. However, researchers often encounter a critical bottleneck: free indole boronic acids are notoriously prone to rapid protodeboronation, particularly under the basic, elevated-temperature conditions required to couple sterically hindered alkaloid precursors[3].
Mechanistic Insights & Causality (E-E-A-T)
Why the Neopentyl Glycol (NPG) Ester?
While pinacol esters are ubiquitous in cross-coupling, their extreme stability can become a liability when coupling electron-rich, sterically demanding indole systems. The neopentyl glycol (5,5-dimethyl-1,3,2-dioxaborinane) moiety facilitates faster coordination of the base (e.g., hydroxide or carbonate) to form the reactive "ate" complex. This accelerates the rate-limiting transmetalation step, allowing the productive catalytic cycle to outcompete side reactions like oxidative homocoupling or protodeboronation.
Causality in Catalyst Selection
For indole-indole or indole-arene couplings,
Pd(dppf)Cl2
is highly recommended[5]. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand promotes rapid reductive elimination, which is a critical driving force when forming sterically congested biaryl linkages typical in alkaloid synthesis[5].
Caption: Catalytic cycle of Suzuki-Miyaura coupling using the indole neopentyl glycol boronate ester.
Quantitative Data: Boron Species Comparison
To justify the selection of the NPG ester, the following table summarizes the comparative stability and reactivity profiles of various 1-methylindole-5-boron species during the synthesis of sterically hindered alkaloid intermediates.
Boron Species
Relative Stability (Protodeboronation)
Transmetalation Rate
Typical Cross-Coupling Yield (Hindered Scaffolds)
Purification Ease
Indole-5-Boronic Acid
Low (Prone to rapid degradation)
Fast
30–50%
Difficult (Polar streaks on silica)
Indole-5-BPin (Pinacol)
Very High
Slow
50–70%
Moderate
Indole-5-NPG (Neopentyl Glycol)
High
Moderate-Fast
75–95%
Easy (High crystallinity)
Self-Validating Experimental Protocol
This protocol outlines the highly efficient cross-coupling of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole with an advanced aryl/heteroaryl halide intermediate (e.g., an ortho-azidobromobenzene derivative for downstream pyrrolocarbazole cyclization)[3].
Caption: General workflow for the preparation of complex indole alkaloids via cross-coupling.
Solvent System : 1,4-Dioxane / Deionized
H2O
(4:1 v/v)
Step-by-Step Methodology
Step 1: Reaction Assembly & Degassing (Critical for Reproducibility)
Action : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (1.2 equiv), and
K2CO3
(3.0 equiv).
Causality : A slight excess of the boronic ester (1.2 equiv) compensates for any trace protodeboronation.
K2CO3
is chosen as a mild base that is highly soluble in the aqueous biphasic mixture, ensuring continuous generation of the reactive boronate complex without hydrolyzing sensitive functional groups on the alkaloid scaffold[5].
Step 2: Solvent Addition and Sparging
Action : Add the 4:1 mixture of 1,4-Dioxane/
H2O
to achieve a 0.1 M concentration relative to the halide. Sparge the biphasic mixture vigorously with ultra-pure Argon for 15–20 minutes.
Causality : Oxygen must be rigorously excluded. Dissolved
O2
will rapidly oxidize the electron-rich indole boronate to the corresponding phenol and permanently deactivate the Pd(0) active species.
Step 3: Catalyst Introduction
Action : Quickly add
Pd(dppf)Cl2
(0.05 equiv) under a positive stream of Argon. Seal the flask tightly.
Validation Cue (Trustworthiness) : Upon heating, the mixture will typically transition from a pale suspension to a deep red/orange homogeneous solution. This color change is a reliable visual indicator that the active Pd(0) species has been generated and entered the catalytic cycle.
Step 4: Thermal Activation
Action : Heat the reaction mixture to 85 °C in a pre-heated oil bath for 12–16 hours.
In-Process Control : Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the starting aryl halide and the emergence of a highly fluorescent product spot (under 254 nm and 365 nm UV light) validates successful biaryl formation.
Step 5: Workup and Isolation
Action : Cool the mixture to room temperature, dilute with EtOAc (3x reaction volume), and wash with brine (3x). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Causality : Multiple brine washes efficiently partition the 1,4-dioxane into the aqueous phase and remove the cleaved neopentyl glycol byproduct, simplifying downstream chromatography.
Step 6: Purification
Action : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure indole alkaloid intermediate.
References
Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. RSC Advances. URL:[Link]
First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. Tetrahedron. URL: [Link]
Recent Applications of Phosphane-based Palladium Catalysts in Suzuki-Miyaura Reactions Involved in Total Syntheses of Natural Products. University of Pisa. URL:[Link]
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. URL:[Link]
Palladium Catalyzed Asymmetric Three-Component Coupling of Boronic Esters, Indoles, and Allylic Acetates. Journal of the American Chemical Society. URL:[Link]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the cross-coupling of 5-(5,5-dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the cross-coupling of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole.
This specific substrate presents a unique dichotomy: the neopentyl glycol (NPG) ester provides excellent shelf stability and ease of purification[1], but its thermodynamic stability makes transmetalation challenging. Concurrently, the electron-rich indole core is highly susceptible to protodeboronation under the harsh basic conditions typically used to activate NPG esters[2].
Diagnostic Flowchart
Diagnostic flowchart for troubleshooting low yields in NPG-indole Suzuki couplings.
Troubleshooting Guide & FAQs
Q1: My reaction stalls with >80% unreacted NPG boronic ester. Why is transmetalation failing, and how do I fix it?A1: The causality here lies in the steric and thermodynamic stability of the 5,5-dimethyl-1,3,2-dioxaborinane ring. Unlike boronic acids, NPG esters do not readily undergo direct transmetalation with the Pd(II) complex. They widely require in situ hydrolysis to the free boronic acid or the formation of a highly reactive boronate complex to proceed[1]. If your reaction stalls, your base/solvent system is insufficient to cleave the NPG protecting group.
Solution: Transition to a biphasic solvent system (e.g., 1,4-Dioxane/H2O in a 4:1 ratio) and use a sufficient aqueous base like K2CO3 or K3PO4[3]. The water is strictly required to hydrolyze the NPG ester. If anhydrous conditions are absolutely necessary, you must use a strong alkoxide base like KOtBu to directly form the reactive boronate[1].
Q2: I am observing significant amounts of 1-methylindole (m/z 131) in my crude LC-MS. How do I suppress protodeboronation?A2: Protodeboronation is the base-catalyzed cleavage of the C-B bond. Electron-rich heteroaryl boronic species, such as indole boronic acids, are notoriously prone to this side reaction[2]. The electron-donating nature of the indole ring polarizes the C-B bond, and in the presence of hydroxide/water and heat, the ipso-carbon is protonated, releasing boric acid and 1-methylindole.
Solution: You must outcompete the rate of protodeboronation with the rate of transmetalation.
Catalyst Upgrade: Implement a highly active Buchwald precatalyst, such as XPhos Pd G2. These catalysts facilitate rapid oxidative addition and transmetalation, allowing the reaction to proceed at much milder temperatures (60 °C) where protodeboronation is minimized[2][4].
Slow-Release Strategy: By maintaining biphasic conditions where the NPG ester hydrolyzes slowly, the steady-state concentration of the fragile free indole boronic acid remains low. It feeds directly into the catalytic cycle before it can degrade[5].
Q3: I see homocoupled indole (bis-indole) byproducts. What causes this?A3: Homocoupling in Suzuki reactions is almost exclusively an oxidative process driven by the ingress of molecular oxygen. Oxygen re-oxidizes the palladium catalyst, facilitating a pathway where two boronic ester molecules couple together.
Solution: Ensure rigorous Schlenk techniques. Sparge your solvents (especially the aqueous component) with argon or nitrogen for at least 30 minutes prior to use.
Mechanistic Pathway Visualization
Biphasic transmetalation pathway highlighting the slow-release hydrolysis of the NPG ester.
Quantitative Data: Condition Matrix
The following table summarizes the expected outcomes of various catalytic systems when applied to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole.
Catalyst System
Base / Solvent System
Temp (°C)
NPG Hydrolysis Rate
Protodeboronation Risk
Expected Yield
Pd(PPh3)4 (5 mol%)
Na2CO3 / PhMe:EtOH:H2O
100
Fast
High
< 40%
Pd(dppf)Cl2 (5 mol%)
K2CO3 / Dioxane:H2O (4:1)
85
Moderate
Moderate
60 - 75%
XPhos Pd G2 (2 mol%)
K3PO4 / Dioxane:H2O (5:1)
60
Controlled (Slow-Release)
Low
> 85%
Note: The combination of Pd(dppf)Cl2 and K2CO3 in dioxane/water is a reliable baseline for NPG esters[3], but XPhos Pd G2 provides superior yields for heteroaryl substrates prone to protodeboronation by enabling lower reaction temperatures[2].
Solvent Degassing: Add 1,4-Dioxane and H2O (5:1 ratio) to a Schlenk flask. Sparge vigorously with Argon for 30 minutes. Causality: Removing dissolved O2 prevents oxidative homocoupling of the indole boronic ester.
Reagent Loading: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Halide, NPG-indole boronic ester, XPhos Pd G2, and K3PO4.
Inert Atmosphere: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (repeat 3 times).
Reaction Initiation: Add the degassed solvent mixture via syringe. Place the vial in a pre-heated oil bath or heating block at 60 °C. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.
Self-Validating In-Process Control (IPC): At the 2-hour mark, withdraw a 10 µL aliquot via syringe under Argon. Dilute in 1 mL Acetonitrile and analyze via LC-MS.
Validation Check A: You should observe the product mass.
Validation Check B: The mass of the free indole boronic acid (m/z 175) should be <5% relative to the NPG ester (m/z 243). This validates that the "slow-release" mechanism is functioning correctly[5].
Troubleshooting Check: If 1-methylindole (m/z 131) exceeds 10%, quench the reaction, and for the next run, reduce the temperature to 50 °C.
Workup: Upon full consumption of the aryl halide (typically 4-6 hours), cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Technical Support Center: Diagnostic & Resolution Matrix for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
As a Senior Application Scientist, I frequently audit failing cross-coupling workflows in drug development. When working with 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole , researchers often encounter a frustr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently audit failing cross-coupling workflows in drug development. When working with 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole , researchers often encounter a frustrating paradox: the starting material is highly stable on the shelf, yet it yields abysmal conversion rates in the reactor.
This guide deconstructs the chemical causality behind these failures. By understanding the competing kinetics of neopentyl glycol ester transmetalation versus the hydrolytic instability of the electron-rich indole core, we can engineer a self-validating protocol to rescue your Suzuki-Miyaura couplings.
Mechanistic Causality: The Transmetalation Bottleneck
The compound features two conflicting structural elements:
The Neopentyl Glycol Ester (5,5-dimethyl-1,3,2-dioxaborinane): Unlike standard pinacol esters (BPin), neopentyl esters are highly sterically hindered and resist hydrolysis. While this prevents degradation during storage, it creates a severe bottleneck during the transmetalation step of the catalytic cycle, as the ester struggles to form the active boronate species under mild conditions 1.
The 1-Methylindole Core: Indoles are electron-rich heteroaryls. If the neopentyl ester does hydrolyze to the boronic acid in an aqueous basic environment, the polarized C-B bond becomes highly susceptible to rapid protolytic cleavage (protodeboronation), yielding the dead-end byproduct 1-methylindole 2.
Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck for neopentyl esters.
Troubleshooting FAQs
Q: Why is my conversion stalling at 20% despite using standard Pd(dppf)Cl₂ and aqueous Na₂CO₃?A: You are relying on a pre-hydrolytic pathway. Under mild aqueous basic conditions, the pre-hydrolysis step required to form the active boronate species from the neopentyl ester is extremely slow 2. The catalytic cycle stalls at transmetalation. You must switch to an organic-soluble oxyanionic base like Potassium Trimethylsilanolate (TMSOK) to directly activate the ester without relying on hydrolysis 3.
Q: My LC-MS shows complete consumption of the boronic ester, but I only have a 15% product yield. Where did my starting material go?A: You are observing protodeboronation. While the 5-position of the indole is more stable than the 2- or 3-position, the electron-rich nature of the 1-methylindole core still polarizes the C-B bond. In the presence of water and base, the ester hydrolyzes and subsequently undergoes protolytic cleavage to yield 1-methylindole 2. To suppress this, eliminate water by utilizing strictly anhydrous conditions.
Q: I switched to anhydrous TMSOK, but my reaction mixture turned black immediately and conversion is still low. What is causing this?A: Excess TMSOK can over-reduce the palladium precatalyst or poison the active Pd(0) species, leading to the formation of inactive palladium black. To buffer the nucleophilicity of TMSOK and solubilize the intermediate boronate complexes, add 3.0 equivalents of Trimethyl borate (B(OMe)₃) 4. This Lewis acidic additive acts as a "boron buffer," optimizing the transmetalation rate without degrading the catalyst.
Diagnostic workflow for resolving low conversion in 1-methylindole neopentyl boronic esters.
Quantitative Condition Comparison
To systematically resolve conversion issues, compare your current reaction parameters against the matrix below. Moving from biphasic to buffered anhydrous conditions is the definitive solution for this specific indole derivative.
This protocol is a self-validating system designed to bypass the hydrolytic instability of the indole core while forcing the activation of the sterically hindered neopentyl ester.
Step-by-Step Methodology
Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (1.1 equiv), the aryl halide electrophile (1.0 equiv), and the Buchwald precatalyst XPhos Pd G3 (0.02 to 0.05 equiv). Causality: XPhos Pd G3 ensures rapid oxidative addition and transmetalation, outcompeting background degradation pathways.
Base Addition: Add Potassium Trimethylsilanolate (TMSOK) (2.0 equiv). Crucial Handling: TMSOK is highly hygroscopic; it must be stored and handled under a strict inert atmosphere to prevent the introduction of protodeboronating water molecules 3.
Solvent & Additive: Add anhydrous 1,4-dioxane (to reach 0.2 M concentration) followed immediately by Trimethyl borate (B(OMe)₃) (3.0 equiv). Causality: The B(OMe)₃ acts as a Lewis acidic buffer, preventing catalyst poisoning by excess silanolate while solubilizing the intermediate boronate 4.
Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 80 °C in a pre-heated oil bath for 2–6 hours.
Workup: Cool to room temperature, quench with 0.5 mL of deionized water (to neutralize residual TMSOK), filter through a pad of Celite eluting with EtOAc, and concentrate in vacuo.
Validation Checkpoints (Self-Validating System)
Checkpoint 1 (Control Reaction): Run a parallel reaction omitting the aryl halide. If the boronic ester disappears by LC-MS, protodeboronation is occurring, indicating critical moisture ingress in your solvent or TMSOK supply.
Checkpoint 2 (Mass Balance): At t = 2 hours, analyze the crude mixture. The molar sum of the Biaryl Product + Unreacted Boronic Ester + 1-Methylindole (protodeboronation byproduct) must equal 100% (±5%). A missing mass balance indicates catalyst poisoning or oxidative homocoupling (ensure rigorous degassing).
Long-term storage conditions to prevent degradation of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Welcome to the Technical Support Center for organoboron handling and storage. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-(5,5-Dimethyl-1,3,2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for organoboron handling and storage. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole .
While boronate esters are generally favored over free boronic acids for their enhanced stability and ease of handling[1], the 6-membered dioxaborinane ring (neopentyl glycol ester) and the electron-rich indole core present unique degradation risks over time. This guide provides mechanistic troubleshooting, quantitative storage parameters, and self-validating protocols to ensure the integrity of your building blocks for downstream cross-coupling applications.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: My compound was originally a white powder, but it has turned into a sticky, pinkish-brown solid. What happened, and is it still usable?The Causality: You are observing a dual-degradation pathway: moisture-induced hydrolysis and photo-oxidation.
Hydrolysis: The 5,5-dimethyl-1,3,2-dioxaborinane ring is a 6-membered cyclic ester. While more stable than a free boronic acid, it is less sterically hindered than the ubiquitous 5-membered pinacol (Bpin) ester[2]. Atmospheric moisture drives the reversible equilibrium toward hydrolysis, releasing free 1-methylindole-5-boronic acid and neopentyl glycol. The liberated glycol lowers the melting point of the mixture, causing the "sticky" texture.
Oxidation: The indole nucleus is highly electron-rich. Exposure to ambient light (hv) and atmospheric oxygen leads to the oxidation of the C2-C3 double bond, generating complex, highly conjugated polymeric species that manifest as a pink or brown discoloration.
Recommendation: Do not use heavily discolored or sticky material directly in sensitive catalytic cycles, as the free neopentyl glycol and oxidized byproducts can poison palladium catalysts. See the "Rescue Protocol" below.
Q2: My Suzuki-Miyaura coupling yields have dropped from 85% to 30% using an older batch of this reagent. 1H NMR shows unexpected peaks in the aliphatic region. Why?The Causality: The empty p-orbital on the boron atom is highly susceptible to nucleophilic attack by reactive oxygen species (ROS) or trace peroxides in your solvents[3]. This leads to oxidative cleavage (protodeboronation), converting the boronate ester into 1-methyl-1H-indol-5-ol (a phenol derivative). The unexpected aliphatic peaks in your NMR are likely the cleaved, free neopentyl glycol (singlet at ~0.9 ppm for the methyls, and a singlet at ~3.4 ppm for the CH2 groups in CDCl3), which no longer integrate cleanly with the N-methyl indole peak (~3.8 ppm).
Fig 1: Primary degradation pathways of the dioxaborinane indole derivative.
Part 2: Quantitative Storage Data
To prevent the degradation mechanisms outlined above, storage conditions must strictly exclude water (to prevent hydrolysis), oxygen (to prevent protodeboronation), and light (to prevent indole excitation).
Purpose: To create a self-validating storage system that prevents repeated freeze-thaw cycles and atmospheric exposure during daily use.
Step-by-Step Methodology:
Preparation: Transfer the newly received bulk bottle of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole into an inert-atmosphere glovebox (Argon or N2, H2O < 1 ppm, O2 < 1 ppm).
Aliquoting: Weigh the compound into pre-dried, amber glass vials (amber glass blocks UV/Vis light, mitigating indole photo-oxidation). Aliquot only the amount needed for 1-2 experiments per vial (e.g., 100-250 mg).
Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial with Parafilm.
Secondary Containment: Place the aliquoted vials into a secondary Mylar pouch containing a packet of indicating silica gel desiccant. Heat-seal the pouch.
Storage: Transfer the sealed pouch to a -20°C freezer.
Self-Validation Step: Before using an aliquot, check the indicating desiccant. If it has changed color (e.g., blue to pink), the seal has failed, and the sample must be analyzed by 1H NMR prior to use to quantify potential hydrolysis[4].
Fig 2: Validated handling and long-term storage workflow to prevent degradation.
Protocol B: Rescue & Re-esterification of Hydrolyzed Material
Purpose: To recover degraded material that has undergone partial hydrolysis back to the free boronic acid and neopentyl glycol. Note: This protocol will not rescue oxidatively cleaved material (phenols).
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 g of the degraded, sticky mixture in 20 mL of anhydrous toluene in a round-bottom flask.
Reagent Addition: Add 1.1 equivalents (relative to the theoretical boronic acid content) of fresh neopentyl glycol (2,2-dimethyl-1,3-propanediol).
Dehydration: Attach a Dean-Stark apparatus filled with anhydrous toluene, and fit it with a reflux condenser.
Reflux: Heat the mixture to reflux (approx. 110°C) for 4 hours. The causality here relies on Le Chatelier's principle: the azeotropic removal of water drives the thermodynamic equilibrium entirely toward the cyclic boronate ester[2].
Concentration: Cool to room temperature and remove the toluene under reduced pressure.
Purification: Pass the crude residue through a short plug of silica gel using Hexanes/Ethyl Acetate (8:2) to remove any highly polar oxidized indole byproducts.
Self-Validation Step: Dissolve a 5 mg sample in CDCl3 and run a 1H NMR. Validate success by confirming the exact 6H integration of the neopentyl methyl singlet (~0.98 ppm) against the 3H integration of the N-methyl indole singlet (~3.80 ppm). If the ratio is exactly 2:1, the re-esterification is perfectly complete.
References
Stability of Boronic Esters to Hydrolysis: A Comparative Study
ResearchGate[Link]
Introduction, Interconversion and Removal of Boron Protecting Groups
ACS Publications[Link]
Boronic acid with high oxidative stability and utility in biological contexts
PNAS (Proceedings of the National Academy of Sciences)[Link]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing palladium catalyst loading—a critical aspect for process efficiency, cost-effectiveness, and sustainability.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the Suzuki-Miyaura coupling of this specific indole boronic ester. The question-and-answer format provides direct solutions to practical experimental issues.
Q1: My reaction is sluggish, showing low conversion even with extended reaction times. What are the primary factors to investigate?
Low or incomplete conversion is a frequent issue that can often be resolved by systematically evaluating the key components of the reaction.[1]
Immediate Troubleshooting Steps:
Catalyst and Ligand Integrity:
Palladium Source: While many palladium sources can be effective, ensure your precatalyst is not degraded. Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[2] If you suspect inefficient reduction, consider using a pre-formed Pd(0) source like Pd₂(dba)₃.[2]
Ligand Oxidation: Phosphine ligands, especially electron-rich, bulky ones crucial for these couplings, are susceptible to oxidation.[1][3] Use fresh ligands or those stored rigorously under an inert atmosphere. The presence of phosphine oxides can inhibit catalytic activity.
Reagent Quality and Stoichiometry:
Boronic Ester Stability: While neopentyl glycol boronic esters (like the one in the topic) are generally more stable than the corresponding boronic acids, they can still degrade.[1] Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, particularly with heteroaryl substrates.[1][4][5] It is advisable to use freshly prepared or purified boronic ester.
Base Equivalents: An insufficient amount of base can halt the reaction.[1] Typically, 1.5 to 3.0 equivalents relative to the limiting reagent are required to facilitate the crucial transmetalation step.[1]
Reaction Conditions:
Degassing: Oxygen is detrimental to the active Pd(0) catalyst and phosphine ligands, leading to deactivation and promoting side reactions like the homocoupling of the boronic ester.[1] Ensure the solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1]
Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.[1] If the reaction is slow at a moderate temperature (e.g., 80 °C), a cautious increase may be beneficial.[1]
Q2: I'm observing significant formation of a homocoupled byproduct from my indole boronic ester. How can I suppress this?
Homocoupling is a common side reaction that consumes the boronic ester, reducing the yield of the desired product.[1]
Causality and Mitigation Strategies:
Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the oxidative dimerization of the boronic ester.
Solution: Implement rigorous degassing of all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[1]
Palladium(II) Species: The presence of Pd(II) species before the formation of the active Pd(0) catalyst can promote homocoupling.
Solution: Using an efficient pre-catalyst that rapidly generates the Pd(0) species can minimize this side reaction.[2] Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous.[2]
Base Choice: The choice and strength of the base can influence the rate of homocoupling.
Solution: While a strong base is necessary for the transmetalation step, an excessively strong base or high concentration might promote undesired side reactions. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can help identify the optimal choice for your specific substrate combination.[4][6][7]
Q3: To reduce costs, I want to lower the palladium catalyst loading significantly (e.g., to < 0.1 mol%). What are the most critical parameters to adjust?
Achieving high yields with very low catalyst loadings requires a highly efficient catalytic system where each component is optimized to maximize turnover number and frequency.
Key Optimization Parameters for Low-Loading Reactions:
Ligand Selection: This is arguably the most critical factor. For coupling electron-rich heterocycles like indoles, bulky and electron-donating phosphine ligands are essential.[4][5] They promote the rate-limiting oxidative addition and reductive elimination steps and stabilize the active monoligated Pd(0) species.[4]
Recommended Ligands: Buchwald-type biaryl monophosphine ligands such as SPhos and XPhos have demonstrated exceptional activity and stability, enabling catalyst loadings as low as 5 x 10⁻⁴ mol% in some cases.[4][5][8] These ligands are designed to create highly active and stable catalysts.[8][9][10]
Precatalyst Choice: Using a well-defined palladium precatalyst can lead to the rapid and efficient generation of the active Pd(0) species, which is crucial for low-loading conditions.[11] Precatalysts often show higher activity and stability compared to generating the catalyst in situ from a simple palladium salt and a separate ligand.
Solvent and Base System: The solvent plays a crucial role in catalyst stability and reactivity.[12][13][14]
Solvent: Aprotic polar solvents or solvent mixtures are often effective. For example, combinations of toluene/water or THF/water are commonly used.[15][16] The presence of water can be beneficial, particularly when using inorganic bases like K₃PO₄.[17]
Base: A moderately strong base like K₃PO₄ is often a good starting point, as it is effective in promoting transmetalation without being overly aggressive.[4]
Concentration: Running reactions at a slightly higher concentration can sometimes favor the desired bimolecular coupling over catalyst decomposition pathways.
Handling moisture sensitivity of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole in open air
Welcome to the technical support resource for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole. This guide is designed for researchers, chemists, and drug development professionals to address the critical challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenges associated with the handling and use of this moisture-sensitive boronic ester. Our goal is to provide you with the foundational knowledge and practical techniques required to ensure the integrity of the reagent and the success of your synthetic outcomes.
Introduction: Understanding the Reagent's Stability
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is a neopentyl glycol boronic ester. Boronic esters are widely used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, due to their general stability, high functional group tolerance, and the low toxicity of their boron-containing byproducts.[1] The neopentyl glycol protecting group forms a six-membered dioxaborinane ring, which is thermodynamically more stable and offers enhanced resistance to hydrolysis compared to the more common five-membered pinacol (Bpin) esters.[2]
However, despite this enhanced stability, the carbon-boron bond remains susceptible to cleavage by moisture, a process known as hydrolysis. This guide will address the mechanism of this degradation and provide robust protocols to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is moisture sensitivity and why is it a critical issue for this boronic ester?
A1: Moisture sensitivity refers to the tendency of the compound to react with water. For 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole, exposure to atmospheric or solvent-borne moisture leads to the hydrolysis of the boronic ester back to its corresponding boronic acid (1-methylindole-5-boronic acid) and neopentyl glycol. This degradation is problematic for several reasons:
Inaccurate Stoichiometry: If a portion of your reagent has hydrolyzed, the actual amount of active boronic ester in the reaction is less than what you weighed, leading to lower yields and incomplete conversion.
Formation of Side Products: The resulting boronic acid can undergo self-condensation to form cyclic boroxine trimers, further complicating the reaction mixture and reducing the concentration of the desired reactive species.[3]
Inconsistent Results: Failure to rigorously exclude moisture can lead to significant variability between experimental runs, compromising the reproducibility of your results.
Q2: How can I visually detect if my sample of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole has been compromised by moisture?
A2: Visual inspection is often unreliable. The reagent is a solid, and partial hydrolysis may not cause a noticeable change in its appearance. While significant degradation might lead to a change in texture (e.g., becoming clumpy or sticky), the most reliable methods for assessing purity are analytical:
¹H and ¹¹B NMR Spectroscopy: These techniques can reveal the presence of the free boronic acid or boroxine species alongside the intact ester.
GC-MS Analysis: This can be used to detect the presence of the hydrolysis byproduct, neopentyl glycol, in the sample.
Given the difficulty of visual assessment, the best practice is to assume the reagent is sensitive and handle it accordingly from the moment the container is first opened.
Q3: What are the ideal long-term storage conditions for this reagent?
A3: Proper storage is the first line of defense against degradation. Adhering to these conditions will maximize the shelf-life and integrity of the compound.
Parameter
Recommendation
Rationale
Temperature
2–8°C
Reduces the rate of potential decomposition pathways.[4][5]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents exposure to both atmospheric moisture and oxygen.[6]
Container
Tightly sealed vial (e.g., with a PTFE-lined cap)
Provides a physical barrier against atmospheric ingress.[7]
Location
Dark, dry location (e.g., a desiccator within a refrigerator)
Protects against light-induced degradation and ambient moisture.[4][7]
For optimal protection, especially after the manufacturer's seal is broken, consider placing the primary vial inside a larger, sealed container with a desiccant.[8] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[8]
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Low or inconsistent yields are the most common problems encountered when using moisture-sensitive boronic esters. This guide provides a systematic approach to diagnosing the issue.
Symptom
Possible Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Degraded Boronic Ester: The reagent was compromised by moisture during storage or handling.
• Purchase a new, unopened vial of the reagent. • Implement rigorous inert atmosphere techniques for all future handling (see Protocol 1).[9]
2. Moisture in Reaction: Solvents, other reagents, or glassware introduced water into the reaction vessel.
• Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere. • Rigorously dry all glassware in an oven (>125°C overnight) and assemble while hot under a positive pressure of inert gas.[10] • Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous; dry in an oven if necessary.
Inconsistent Yields Between Batches
1. Variable Moisture Contamination: Inconsistent application of anhydrous techniques.
• Standardize your inert atmosphere workflow. Create a checklist for every reaction (see Table: Inert Gas Manifold Checklist). • Use a consistent source of high-purity, dry inert gas.
2. Adventitious Water in Base: The base is hygroscopic and its water content varies.
• While some Suzuki-Miyaura protocols benefit from specific amounts of water, uncontrolled water is detrimental.[1] If an anhydrous reaction is intended, ensure the base is freshly dried and handled under inert gas.
Formation of Protodeboronated Byproduct (1-methylindole)
1. Hydrolysis and Protodeboronation: The boronic ester hydrolyzed to the boronic acid, which then lost the boron moiety under reaction conditions.
• This is a strong indicator of water contamination. Base-catalyzed protodeboronation is a known side reaction for boronic acids.[11] • Re-evaluate and improve all anhydrous techniques, from reagent handling to solvent and glassware preparation.[12]
Visualizing the Problem: Hydrolysis and Troubleshooting
To better understand the chemical and logical pathways involved, the following diagrams illustrate the hydrolysis mechanism and a troubleshooting workflow.
Caption: The pathway of moisture-induced degradation.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Handling and Dispensing the Reagent Under an Inert Atmosphere
This protocol details the use of a Schlenk line and syringe techniques to handle the solid boronic ester, minimizing exposure to air and moisture.[9][10]
1. Glassware and Equipment Preparation:
a. Place all necessary glassware (reaction flask with stir bar, vials, etc.) in an oven at >125°C for at least 4 hours, preferably overnight.[10]
b. Prepare a Schlenk line with a high-purity (≥99.998%) inert gas (Argon or Nitrogen) source. Ensure the line is fitted with a bubbler to monitor gas flow.[9]
c. While still hot, assemble the reaction flask, attach it to the Schlenk line via a rubber tube, and immediately begin purging with inert gas.
d. Subject the flask to at least three cycles of evacuation (vacuum) and refilling with inert gas to remove all atmospheric contaminants. Allow the flask to cool to room temperature under a positive pressure of inert gas.[7]
2. Reagent Weighing and Transfer:
a. Allow the vial of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole to warm to ambient temperature before bringing it into the inert atmosphere glovebox for weighing. If a glovebox is not available, proceed with step 2b.
b. "Nitrogen Blanket" Technique: Briefly remove the cap from the reagent vial under a strong, positive flow of inert gas directed into the opening. Quickly weigh the desired amount of solid onto weighing paper and add it to the reaction flask through a side arm, also under a strong counter-flow of inert gas. This method requires practice to be effective.
c. Immediately re-seal the reagent vial, flush the headspace with inert gas, and wrap the cap securely with Parafilm before returning to cold storage.[8]
3. Solvent and Reagent Addition:
a. Use commercially available anhydrous solvents packaged under crown caps with septa (e.g., Sure/Seal™ bottles).[10]
b. Transfer solvents and liquid reagents into the reaction flask using a clean, oven-dried syringe that has been flushed with inert gas.[9]
c. Pierce the septum on the reaction flask and add the solvent slowly. Maintain a positive pressure of inert gas throughout the entire process, indicated by a steady flow of bubbles from the bubbler.[10]
Inert Gas Manifold Checklist
Step
Action
Completed
1. Glassware
Oven-dried (>125°C, >4h) and cooled under inert gas?
☐
2. Assembly
All joints lightly greased and connections secure?
☐
3. Purge
System evacuated and refilled with inert gas (3x cycles)?
☐
4. Gas Flow
Positive pressure maintained (bubbler check)?
☐
5. Reagents
Solids weighed under inert gas flow/glovebox?
☐
6. Solvents
Anhydrous grade and transferred via dry, gas-flushed syringe?
☐
Concluding Remarks
The chemical stability of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is significantly greater than its corresponding boronic acid, making it a superior reagent for reproducible and high-yielding cross-coupling reactions. However, this stability is contingent upon the rigorous exclusion of moisture. By implementing the robust storage and handling protocols outlined in this guide, researchers can protect the integrity of the reagent, prevent unwanted side reactions, and achieve consistent, reliable results in their synthetic endeavors.
References
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]
Stability of boronic esters - Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. J-GLOBAL. Available at: [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. RSC Publishing. Available at: [Link]
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available at: [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Available at: [Link]
Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]
Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Illinois Experts. Available at: [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available at: [Link]
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
Handling air-sensitive reagents AL-134. Division of Research Safety. Available at: [Link]
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. Available at: [Link]
PyloriTek Troubleshooting Tips. Serim Research Corporation. Available at: [Link]
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
How to store temperature and moisture-sensitive compounds? Reddit. Available at: [Link]
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available at: [Link]
Chemical Storage Guide. Environmental Health and Safety | Stony Brook University. Available at: [Link]
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC. Available at: [Link]
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole. PubChem. Available at: [Link]
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one. ECHA. Available at: [Link]
HPLC method validation for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole purity analysis
Optimizing and Validating HPLC Methods for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole: A Comparative Guide Introduction As a Senior Application Scientist, one of the most persistent challenges I encounter in...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing and Validating HPLC Methods for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole: A Comparative Guide
Introduction
As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical analytical development is the accurate purity determination of boronate esters. Compounds like 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole—a critical neopentyl glycol boronate ester used extensively in Suzuki-Miyaura cross-coupling—are notoriously sensitive to hydrolytic degradation during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].
When subjected to standard RP-HPLC conditions, these esters undergo on-column hydrolysis, artificially inflating the concentration of the corresponding boronic acid (1-methylindole-5-boronic acid) and skewing purity results[2]. This guide objectively compares standard and optimized HPLC methodologies for this molecule, providing a self-validating system and a step-by-step ICH Q2(R2) validation protocol to ensure scientific integrity and regulatory compliance[3].
Part 1: The Mechanistic Challenge: On-Column Hydrolysis
To solve an analytical failure, we must first understand its causality. The hydrolysis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole during HPLC is driven by two primary factors:
Acid Catalysis: Standard mobile phases often contain 0.1% Trifluoroacetic acid (TFA) or Formic acid. The low pH catalyzes the cleavage of the 1,3,2-dioxaborinane ring[2].
Silanol Interactions: The Lewis acidic boron atom interacts strongly with unendcapped, residual silanol groups on standard silica-based C18 stationary phases. This interaction not only causes severe peak tailing but also traps the molecule long enough for the aqueous mobile phase to drive the hydrolysis equilibrium forward[4].
To achieve accurate purity analysis, the analytical method must decouple the analyte from these degradative forces.
Fig 1. HPLC method development workflow comparing standard vs. optimized conditions.
Part 2: Comparative Column & Mobile Phase Performance
To demonstrate the impact of method selection, we compared the performance of three distinct chromatographic systems for the analysis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole.
Standard C18: High silanol activity, acidic mobile phase (0.1% TFA).
Low-Silanol C18: Base-deactivated, high-density endcapped stationary phase with a neutral buffer (10 mM Ammonium Acetate, pH 6.8).
HILIC (Hydrophilic Interaction Liquid Chromatography): ZIC-cHILIC column with a high-organic, neutral mobile phase[5].
Table 1: Comparative HPLC Performance for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Chromatographic System
Mobile Phase
On-Column Hydrolysis (%)
Peak Tailing (
Tf
)
Resolution (
Rs
) from Boronic Acid
Theoretical Plates (
N
)
Standard C18
0.1% TFA in H₂O / ACN
15.4%
1.8
1.2
4,500
Low-Silanol C18
10 mM NH₄OAc (pH 6.8) / ACN
< 0.5%
1.1
3.5
12,500
ZIC-cHILIC
10 mM NH₄OAc / ACN (High Organic)
Not Detected
1.0
4.2
14,000
Data Interpretation:
The Standard C18 method fails regulatory requirements due to a 15.4% artifactual degradation rate. The Low-Silanol C18 system with a neutral buffer successfully suppresses acid-catalyzed hydrolysis and silanol interactions, providing excellent peak symmetry (
Tf
= 1.1) and resolution (
Rs
= 3.5)[2]. The HILIC method, utilizing a high percentage of aprotic organic solvent, completely eliminates on-column hydrolysis, making it an exceptional alternative for highly unstable boronate esters[6].
Part 3: Step-by-Step ICH Q2(R2) Validation Protocol
Having established the Low-Silanol C18 method as the optimal, QC-friendly approach, it must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[3]. The following protocol establishes a self-validating system for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole.
Step 1: Specificity & Forced Degradation
Objective: Prove the method unambiguously measures the intact ester in the presence of its degradants[7].
Prepare a 1.0 mg/mL solution of the boronate ester in anhydrous Acetonitrile.
Aliquot the sample into four vials and subject them to:
Acid Stress: 0.1 N HCl for 2 hours.
Base Stress: 0.1 N NaOH for 2 hours.
Oxidative Stress: 3% H₂O₂ for 2 hours (monitors oxidation to 1-methylindol-5-ol).
Thermal Stress: 60°C for 24 hours.
Neutralize/quench the samples, dilute to the working concentration (e.g., 0.1 mg/mL), and inject.
Acceptance Criteria: The primary peak must be baseline resolved (
Rs
> 2.0) from 1-methylindole-5-boronic acid, neopentyl glycol, and any oxidation products. Peak purity assessment via Photodiode Array (PDA) must show no co-elution.
Step 2: Linearity and Range
Objective: Demonstrate direct proportionality of detector response to analyte concentration[3].
Prepare a stock solution of the certified reference standard.
Dilute to create a minimum of five concentration levels ranging from the Reporting Level (LOQ) to 120% of the nominal specification limit.
Inject each level in triplicate.
Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (
R2
) must be
≥
0.999, and the y-intercept should be
≤
5% of the target concentration response.
Step 3: Accuracy (Spike Recovery)
Objective: Ensure the method recovers the true value of the analyte[8].
Prepare a synthetic matrix (or use the reaction mixture background).
Spike the matrix with the boronate ester reference standard at three levels: 50%, 100%, and 150% of the target concentration.
Prepare three independent replicates per level (9 determinations total).
Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with individual recoveries not exceeding
±
2.0% deviation.
Objective: Validate the method's consistency under normal operating conditions[9].
Repeatability: Prepare 6 independent sample solutions at the 100% test concentration. Inject each once. Calculate the %RSD of the peak areas and retention times.
Acceptance Criteria: %RSD
≤
1.0% for peak area.
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC instrument, repeat the 6-replicate analysis.
Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: Define the lowest reliably measurable concentrations[3].
Inject serial dilutions of the standard until the Signal-to-Noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.
To validate the LOQ, prepare 6 independent preparations at the established LOQ concentration.
Acceptance Criteria: The %RSD of the LOQ peak areas must be
≤
10.0%, confirming reliable quantitation at the reporting threshold.
Conclusion
Analyzing 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole requires a mechanistic understanding of boronate ester chemistry. By transitioning from standard acidic RP-HPLC to a Low-Silanol C18 system with neutral buffers (or HILIC), analytical scientists can eliminate artifactual on-column hydrolysis. Coupling these optimized conditions with a rigorous ICH Q2(R2) validation protocol ensures absolute scientific integrity, regulatory compliance, and trustworthy purity data for downstream drug development.
References
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
Kushwah, B. S., et al. "Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities." Organic Process Research & Development. [Link]
Kumar, A., et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies. [Link]
Bernardini, R., et al. "Stability of Boronic Esters to Hydrolysis: A Comparative Study." Chemistry Letters. [Link]
Mass Spectrometry Characterization of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole Derivatives: A Comparative Guide
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and synthetic methodology is the mass spectrometric characterization of boronic esters. Specifically, 5-(5...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and synthetic methodology is the mass spectrometric characterization of boronic esters. Specifically, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole—a neopentyl glycol (NPG) protected boronic ester—presents a unique set of ionization hurdles. While it is a robust intermediate for Suzuki-Miyaura cross-coupling, its dynamic covalent B-O bonds make it highly susceptible to artifacts during mass spectrometry (MS) analysis.
This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) for characterizing this specific derivative, providing drug development professionals with field-proven, self-validating protocols.
The Mechanistic Challenge: Boronic Ester Instability in MS
To analyze 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (Exact Mass: 243.1426), one must understand the causality behind its behavior in a mass spectrometer. Boronic esters are essentially dynamic covalent assemblies. In aqueous or protic environments—especially under the acidic conditions typically used to promote positive ion formation in MS—these esters act as transient species that rapidly hydrolyze back to their corresponding free boronic acids .
When analyzing this NPG-indole derivative via standard LC-MS, researchers often observe a dominant peak at m/z 176.088 rather than the expected m/z 244.150. This is not necessarily a reflection of degraded sample purity, but rather an in-source or on-column hydrolysis artifact driven by the protic solvent (e.g., Methanol/Water) and the thermal energy of the source.
Comparative Ionization Strategies
Choosing the right ionization technique dictates whether you observe the intact ester or its decomposition products.
Electrospray Ionization (ESI-HRMS): ESI is a soft ionization technique but relies heavily on polar, protic solvents. The addition of 0.1% formic acid to aid protonation simultaneously catalyzes the cleavage of the neopentyl glycol protecting group. Consequently, ESI is excellent for detecting the hydrolyzed 1-methylindole-5-boronic acid, but poor for confirming the intact ester 1.
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI vaporizes the solvent and analyte in the gas phase using a corona discharge. Because APCI can operate efficiently with strictly aprotic solvents (e.g., pure Acetonitrile or Hexane/Isopropanol), it bypasses the hydrolytic pathway entirely, allowing for unambiguous detection of the intact [M+H]⁺ ion at m/z 244.150.
Electron Impact (EI-GC-MS): EI is a hard ionization technique operating under high vacuum. While it avoids solvent-mediated hydrolysis, the 70 eV electron beam induces significant fragmentation. The 1-methylindole core characteristically fragments via the elimination of HCN or the loss of a methyl radical 2, while the dioxaborinane ring undergoes cleavage.
Figure 1: Ionization pathways and fragmentation logic for 1-methylindole boronic esters.
Quantitative Data Comparison
The table below summarizes the expected MS performance metrics for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole across different platforms.
Parameter
ESI-Q-TOF (Protic)
APCI-Orbitrap (Aprotic)
EI-Single Quad (GC-MS)
Primary Solvent/Matrix
MeOH / H₂O (0.1% FA)
100% Acetonitrile
None (Gas Phase)
Base Peak (m/z)
176.088 (Boronic Acid)
244.150 (Intact Ester)
243.14 (M⁺•)
Secondary Ions (m/z)
244.150 (Intact, <10%)
176.088 (Trace, <2%)
130.06 (Indole core)
Hydrolysis Rate
> 90%
< 2%
N/A
Recommended Use Case
Reaction monitoring (Total Boron)
Intact structural confirmation
Volatile impurity profiling
Validated Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols are designed with internal causality checks to differentiate between true sample degradation and MS-induced artifacts.
Protocol A: APCI-MS for Intact Ester Confirmation
Objective: Unambiguous detection of the intact neopentyl glycol ester by eliminating hydrolytic variables.
Sample Preparation: Dissolve 1 mg of the indole derivative in 1 mL of anhydrous, HPLC-grade Acetonitrile. Causality: Excluding water and protic solvents (like methanol) removes the nucleophile required for B-O bond cleavage.
System Priming: Flush the LC lines with 100% Acetonitrile for 30 minutes prior to injection to remove residual aqueous buffers from previous runs.
MS Parameters (APCI+):
Corona Discharge Current: 4.0 µA
Vaporizer Temperature: 350 °C
Capillary Temperature: 250 °C
Sheath Gas: 40 arb units (Nitrogen)
Self-Validating System Check: Inject a known, highly labile boronic ester (e.g., phenylboronic acid neopentyl glycol ester) prior to the analyte. If the standard yields an intact [M+H]⁺ without its corresponding boronic acid peak, the system is validated as strictly aprotic and non-hydrolytic.
Data Acquisition: Monitor for the exact mass m/z 244.1504. The isotopic pattern must reflect the natural abundance of Boron (approx. 20% ¹⁰B, 80% ¹¹B), appearing as a characteristic doublet at 243.153 and 244.150.
Objective: Characterize the extent of in-source versus solution-phase hydrolysis.
Sample Preparation: Prepare a 1 µg/mL solution in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Organic (Acetonitrile with 0.1% FA) over 5 minutes.
MS Parameters (ESI+):
Spray Voltage: 3.5 kV
Desolvation Temperature: 300 °C
Self-Validating System Check (Chromatographic Deconvolution): Extract the ion chromatograms (EIC) for both m/z 244.150 (Intact) and m/z 176.088 (Hydrolyzed).
Causality: If the m/z 176.088 peak perfectly co-elutes with the m/z 244.150 peak at a late retention time, the hydrolysis is occurring in-source (during ionization). If the m/z 176.088 peak elutes earlier than the intact ester, the hydrolysis occurred in-solution prior to ionization 3.
Conclusion
For the robust characterization of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole, APCI-MS coupled with aprotic solvent systems is the superior choice for intact mass confirmation. ESI-MS remains a powerful tool for high-sensitivity detection, provided the analyst understands that the resulting spectra will be dominated by the in-source generated 1-methylindole-5-boronic acid. By implementing self-validating checks, researchers can confidently differentiate between synthetic failure and analytical artifacts.
References
Discovery of covalent prolyl oligopeptidase boronic ester inhibitors
eScholarship@McGill
URL:
A new class of customisable stable boronic ester assemblies
PMC - NIH
URL: 1
Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole
MDPI
URL: 2
Theoretical Investigation of Charge Transfer from NO+ and O2+ Ions to Wine-Related Volatile Compounds for Mass Spectrometry
ACS Publications
URL: 3
Validating reaction kinetics of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole cross-coupling
Title: Validating Reaction Kinetics of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole Cross-Coupling: A Comparative Guide Introduction The Suzuki-Miyaura cross-coupling (SMC) reaction is an indispensable tool in...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Reaction Kinetics of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole Cross-Coupling: A Comparative Guide
Introduction
The Suzuki-Miyaura cross-coupling (SMC) reaction is an indispensable tool in pharmaceutical synthesis. However, coupling electron-rich heteroaryl systems—such as the 1-methylindole scaffold—presents a fundamental kinetic challenge. Free heteroaryl boronic acids are notoriously susceptible to rapid protodeboronation under the basic aqueous conditions typical of SMC[1].
To mitigate this degradation, chemists routinely mask the boronic acid as a pinacol (BPin) ester. While BPin esters offer excellent bench stability, their inherent steric bulk severely retards the transmetalation step, often necessitating elevated temperatures or high catalyst loadings[2].
Enter the neopentyl glycol (NPG) ester: 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole . This guide objectively evaluates the kinetic performance of this NPG ester against its boronic acid and BPin alternatives. By analyzing the causality behind transmetalation rates, we provide a definitive framework for selecting the optimal boron species for late-stage functionalization.
Mechanistic Causality: The "Goldilocks" Zone of NPG Esters
The efficacy of a boronic ester in SMC is dictated by a delicate balance between stability against protodeboronation and the rate of transmetalation. The rate-limiting step in ester-driven SMC is frequently the formation of the pre-transmetalation Pd–O–B intermediate[3].
1. Steric Encumbrance and the BPin Penalty:
Pinacol esters feature a five-membered dioxaborolane ring with four adjacent methyl groups. This intense steric crowding hinders the approach of the Pd(II)-hydroxide/alkoxide complex. Kinetic investigations reveal that BPin esters exhibit sluggish, sigmoidal transmetalation profiles (often taking ~5.5 hours for complete conversion in model dimer studies), as the steric bulk prevents the formation of a discrete Pd–O–B intermediate[2].
2. The NPG Advantage:
The 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) moiety is a six-membered ring. The 5,5-dimethyl substitution directs steric bulk away from the electrophilic boron center. This structural nuance allows the NPG ester to react rapidly with Pd(II) complexes. Studies demonstrate that neopentyl glycol esters transmetalate significantly faster (~0.3 hours) than both their BPin (~5.5 hours) and even free boronic acid (~1.2 hours) counterparts under specific conditions[3].
3. Protodeboronation Resistance:
While free 1-methylindole-5-boronic acid undergoes rapid auto-catalyzed hydrolysis and protodeboronation in basic media, the NPG ester maintains a robust stability profile comparable to BPin, effectively suppressing off-target degradation[1].
Kinetic pathways comparing boronic acid, BPin, and BNpg esters in Suzuki-Miyaura transmetalation.
Comparative Kinetic Data
To objectively compare the performance of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole against its analogs, we have synthesized the quantitative kinetic data into the following matrix.
Boron Species
Ring System
Pd–O–B Intermediate Formation
Relative Transmetalation Time (Model System)*
Protodeboronation Risk (Basic Media)
1-Methylindole-5-Boronic Acid
None
Instantaneous
~1.2 hours
High (Rapid degradation)
1-Methylindole-5-BPin
5-membered (Tetramethyl)
Highly Hindered (Not Observed)
~5.5 hours
Low (Highly stable)
1-Methylindole-5-BNpg
6-membered (5,5-Dimethyl)
Rapid / Observable
~0.3 hours
Low (Stable)
*Note: Transmetalation times are derived from standardized stoichiometric reactions with dimeric Pd(II) complexes at low temperatures to isolate the transmetalation event from oxidative addition[2].
Trustworthiness in kinetic profiling requires empirical, self-validating systems. The following step-by-step methodology utilizes low-temperature
19
F and
11
B NMR spectroscopy to directly observe pre-transmetalation intermediates and quantify rate constants[4].
Objective: Measure the rate of Pd-O-B complex formation and subsequent cross-coupling product generation.
Materials:
Palladium dimer:[(i-Pr3P)(4-FC6H4)Pd(OH)]2
(Serves as the observable Pd source)
Pre-catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve the Pd(II) hydroxide dimer (0.02 mmol) in 0.4 mL of anhydrous THF-
d8
. Transfer the solution to a pre-dried 5 mm NMR tube equipped with a rubber septum.
Substrate Preparation: Prepare a separate stock solution of the 1-methylindole NPG ester (0.04 mmol, 1.0 equiv per Pd) in 0.2 mL of THF-
d8
.
Low-Temperature Equilibration: Cool the NMR tube containing the Pd complex to -78 °C using a dry ice/acetone bath. Insert the tube into the NMR spectrometer pre-cooled to -78 °C.
In-Situ Injection: Eject the sample, quickly inject the NPG ester solution through the septum, invert once to mix, and immediately re-insert into the pre-cooled spectrometer.
Kinetic Profiling: Warm the probe to -30 °C. Acquire
19
F and
11
B NMR spectra at 5-minute intervals.
Validation Check: The consumption of the Pd dimer and the transient appearance of the Pd–O–B intermediate will be visible in the
19
F spectrum. The concurrent formation of the cross-coupled product confirms successful transmetalation[4].
Data Regression: Plot the integral of the cross-coupled product versus time. Fit the data to a first-order decay model to extract the observed rate constant (
kobs
).
Step-by-step low-temperature NMR workflow for validating transmetalation kinetics of BNpg esters.
Conclusion for Drug Development
For researchers optimizing late-stage functionalization of indole cores, relying on standard BPin esters can introduce artificial kinetic bottlenecks. The empirical data validates that 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole circumvents the steric penalties of pinacol esters while protecting the vulnerable indole-5-position from protodeboronation. By adopting NPG esters, development professionals can achieve higher yields, utilize lower catalyst loadings, and operate under milder conditions.
References
Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society (2018).
"Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters." The Journal of Organic Chemistry (2024).
"Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." University of Edinburgh (2022).
GC-MS Comparative Analysis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole Reaction Mixtures: A Comprehensive Guide
Suzuki-Miyaura cross-coupling is a foundational transformation in modern pharmaceutical synthesis and drug development[1]. However, monitoring these reactions in real-time presents a persistent analytical challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Suzuki-Miyaura cross-coupling is a foundational transformation in modern pharmaceutical synthesis and drug development[1]. However, monitoring these reactions in real-time presents a persistent analytical challenge. Free boronic acids are notoriously difficult to analyze via Gas Chromatography-Mass Spectrometry (GC-MS) due to their thermal instability and propensity to dehydrate into trimeric boroxines within the hot GC inlet[1][2].
As a Senior Application Scientist, I frequently advise laboratories to transition from free boronic acids to strategically selected boronic esters for robust reaction monitoring. While the pinacol ester (Bpin) is the industry default, the neopentyl glycol ester (Bnep)—specifically 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole (hereafter referred to as 1-Me-Indole-5-Bnep )—offers distinct analytical and synthetic advantages.
This guide objectively compares the GC-MS performance of 1-Me-Indole-5-Bnep against its Bpin and boronic acid alternatives, providing the mechanistic causality and self-validating protocols necessary to upgrade your laboratory's analytical workflows.
Mechanistic Causality in GC-MS Analysis
The reliability of GC-MS data depends entirely on the analyte's ability to survive vaporization and ionization intact. The structural differences between the boron moieties dictate their analytical fate:
Boronic Acids [B(OH)₂]: Under standard GC injector temperatures (250 °C), free boronic acids undergo rapid thermal dehydration. This creates unpredictable mixtures of the monomer and its massive boroxine trimer, resulting in broad, tailing chromatographic peaks and non-reproducible quantitation[2].
Dioxaborolane (Bpin): The 5-membered ring of the pinacol ester provides excellent protection against dehydration. However, Bpin esters can be sterically hindered and occasionally exhibit complex fragmentation pathways in Electron Ionization (EI) MS, complicating the identification of co-eluting impurities[3].
Dioxaborinane (Bnep): 1-Me-Indole-5-Bnep utilizes a 6-membered 1,3,2-dioxaborinane ring[3]. This structure is less sterically hindered than Bpin, which can accelerate challenging cross-couplings. Analytically, the Bnep ring exhibits exceptional thermal stability. Under 70 eV EI-MS, it yields a highly stable molecular ion
[M]∙+
and a dominant, predictable
[M−CH3]+
base peak due to the facile loss of a methyl radical from the neopentyl backbone[4]. This predictable fragmentation acts as a highly specific diagnostic marker for trace reaction monitoring.
Comparative Performance Data
The following table summarizes the quantitative and qualitative GC-MS performance metrics of the three 1-methylindole boronic derivatives.
Derivative
Boron Moiety
MW ( g/mol )
GC Peak Shape
Injector Stability (250 °C)
Key EI-MS Fragments (m/z)
1-Me-Indole-5-Bnep
1,3,2-Dioxaborinane
243.12
Sharp, Symmetrical
Excellent (Intact)
243
[M]+
, 228
[M−CH3]+
1-Me-Indole-5-Bpin
1,3,2-Dioxaborolane
257.14
Sharp
Good (Minor degradation)
257
[M]+
, 242
[M−CH3]+
, 199
1-Me-Indole-5-B(OH)₂
Boronic Acid
175.00
Broad, Tailing
Poor (Forms Boroxines)
507
[Trimer]+
, 175
[M]+
(weak)
Visualizing the Analytical Workflows
To ensure reproducibility, the analytical workflow and the mass spectrometry fragmentation pathways must be clearly defined.
Fig 1. GC-MS sample preparation and analysis workflow for Suzuki-Miyaura reaction monitoring.
Fig 2. Primary EI-MS fragmentation pathways for the 1-Me-Indole-5-Bnep molecular ion.
Self-Validating Experimental Protocol
A protocol is only as good as its internal controls. The following methodology is designed as a self-validating system, ensuring that any deviation in GC performance is immediately identifiable.
Phase 1: Sample Preparation & Quenching
Causality: Direct injection of crude Suzuki mixtures introduces palladium catalysts and inorganic bases (e.g.,
K2CO3
) into the GC liner. This creates active sites that degrade boronic esters and cause severe peak tailing.
Internal Standard Addition: Prepare a quenching solution of Ethyl Acetate (EtOAc) containing 1.0 mg/mL of biphenyl. Self-Validation: Biphenyl acts as an inert internal standard (IS) to normalize MS response factors against minor variations in manual injection volumes[5].
Quenching: Withdraw a 50 µL aliquot from the active 1-Me-Indole-5-Bnep reaction mixture and immediately dispense it into a vial containing 500 µL of the EtOAc/IS solution and 500 µL of deionized water.
Extraction & Drying: Vortex for 15 seconds. Allow the phases to separate. Extract 200 µL of the upper organic layer and pass it through a short plug of anhydrous
Na2SO4
. Causality: Removing trace moisture prevents the degradation of the polysiloxane GC stationary phase.
Phase 2: GC-MS Acquisition Parameters
Causality: These parameters are optimized specifically for 6-membered dioxaborinane rings to balance volatility with thermal preservation[6].
Column: HP-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C. (Do not exceed 260 °C, as higher temperatures risk initiating thermal cleavage of the neopentyl moiety).
Injection Volume: 1.0 µL, Split ratio 10:1.
Oven Program:
Initial: 40 °C (hold for 2 min).
Ramp: 20 °C/min to 280 °C.
Final: 280 °C (hold for 3 min to elute the heavy cross-coupled product).
MS Parameters: Electron Ionization (EI) at 70 eV; Source Temp 230 °C; Scan range m/z 50–500.
Phase 3: Data Interpretation
System Suitability: Verify the biphenyl IS peak (m/z 154) elutes symmetrically. If the IS tails, perform inlet maintenance (liner/septum change) before trusting the boronic ester data.
Analyte Verification: Locate the 1-Me-Indole-5-Bnep peak. Confirm identity by observing the molecular ion at m/z 243 and the diagnostic base peak at m/z 228 (loss of the neopentyl methyl group).
Reaction Conversion: Calculate the relative consumption of 1-Me-Indole-5-Bnep against the appearance of the cross-coupled product, normalized to the biphenyl IS area.
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole
Objective: This guide provides an in-depth, objective comparison of the spectroscopic data for synthesized 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole. It is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Objective: This guide provides an in-depth, objective comparison of the spectroscopic data for synthesized 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole. It is designed for researchers, scientists, and drug development professionals who rely on precise structural confirmation. We will explore the unique spectroscopic signature of this compound and compare it against common alternatives, supported by experimental data and protocols to ensure unequivocal validation of your synthetic products.
Introduction: The Critical Role of Boronic Esters in Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its functionalization, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery. Boronic acids and their esters are essential reagents in these reactions, acting as the organoboron component. The stability and purity of these boronate reagents are paramount to achieving high yields and predictable outcomes.
Among the various protecting groups for boronic acids, the neopentyl glycol ester, which forms a 5,5-dimethyl-1,3,2-dioxaborinane ring, offers excellent stability. This guide focuses on the definitive spectroscopic validation of a key building block, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole , and critically, how to distinguish it from its most common alternative, the pinacol ester, as well as its parent boronic acid.
Part 1: The Definitive Spectroscopic Signature of the Target Compound
To confirm the identity and purity of the synthesized product, a multi-technique spectroscopic approach is not just recommended; it is essential. Each technique provides a unique piece of the structural puzzle.
Molecular Structure and Key Validation Points
First, let's visualize the molecule and the key regions our analysis will focus on.
Caption: Structure of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole.
Our validation strategy hinges on confirming three key structural elements:
The 1-methylindole core with substitution at the C5 position.
The presence of the N-methyl group .
The intact 5,5-dimethyl-1,3,2-dioxaborinane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. We use both ¹H and ¹³C NMR to create a complete picture.
¹H NMR (Proton NMR): This technique maps the chemical environment of hydrogen atoms.
Causality: For our target molecule, the ¹H NMR spectrum must show distinct signals for the aromatic protons on the indole ring, the N-methyl protons, and the protons of the neopentyl glycol protecting group. The splitting pattern (multiplicity) of the aromatic protons is crucial for confirming the C5 substitution.
Expected Signals:
Indole Protons (δ 7.0-8.0 ppm): We expect to see three signals. The proton at C4 will appear as a singlet or a narrowly split doublet. The proton at C7 will be a doublet, and the proton at C6 will be a doublet of doublets, confirming the substitution pattern.
N-Methyl Protons (δ ~3.8 ppm): A sharp singlet integrating to 3 hydrogens is a key identifier of the N-methylation.
Neopentyl Glycol Protons: This is a critical signature. We expect two distinct singlets: one for the two methylene (-CH₂-) groups (δ ~3.7 ppm, 4H) and one for the two geminal methyl (-C(CH₃)₂) groups (δ ~1.0 ppm, 6H). The presence of two sharp singlets is the hallmark of this specific boronic ester.
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton.
Causality: Every unique carbon atom in the molecule should produce a distinct signal. This allows us to verify the total carbon count and confirm the presence of key functional groups like the quaternary carbon of the neopentyl group and the carbon atom bonded to boron.
Expected Signals:
Indole Carbons (δ 100-140 ppm): Approximately 8 signals are expected in the aromatic region. The carbon atom attached to boron (C5) will have a characteristically broad or less intense signal due to quadrupolar relaxation of the attached boron atom.
N-Methyl Carbon (δ ~33 ppm): A signal in the aliphatic region confirms the N-methyl group.
Neopentyl Glycol Carbons: Three distinct signals are expected: the methylene carbons (-CH₂-) around δ 72 ppm, the quaternary carbon (-C(CH₃)₂) around δ 32 ppm, and the methyl carbons (-CH₃) around δ 22 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation by specific chemical bonds.
Causality: The FT-IR spectrum serves as a rapid check for the presence of key bonds (C-H, C=C, B-O) and the absence of others (like O-H, which would indicate hydrolysis to the boronic acid).
Expected Bands:
~3000-3100 cm⁻¹: Aromatic C-H stretching from the indole ring.
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.
~1320-1380 cm⁻¹: A strong, characteristic B-O stretching band, confirming the boronate ester linkage.[2][3]
~1470-1610 cm⁻¹: C=C stretching vibrations from the aromatic indole core.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition.
Causality: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to find the mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.
Expected Value:
Molecular Formula: C₁₄H₁₈BNO₂
Exact Mass: 243.1431
Expected [M+H]⁺: 244.1509
Part 2: Comparative Analysis—Distinguishing From Alternatives
A synthesized product is only as good as its confirmed identity and purity. Here, we compare our target compound with two common and structurally similar alternatives.
Why it's an alternative: Pinacol esters are arguably the most common protecting group for boronic acids due to their ease of formation and stability.[4][5] A synthetic mishap or use of the wrong diol could easily lead to its formation.
Alternative 2: The Parent Boronic Acid
Structure: (1-methyl-1H-indol-5-yl)boronic acid
Why it's an alternative: This is the deprotected form of the ester. Its presence indicates incomplete reaction or hydrolysis of the ester during workup or storage. Boronic acids are known to be less stable and can undergo dehydration to form boroxines.[6]
The following workflow and table summarize the key differentiating features.
Caption: Decision workflow for differentiating the target compound via ¹H NMR.
Comparative Data Summary Table
Spectroscopic Feature
Target: Neopentyl Ester
Alternative 1: Pinacol Ester
Alternative 2: Boronic Acid
¹H NMR: Ester Protons
Two singlets: δ ~1.0 (6H, gem-Me) δ ~3.7 (4H, -CH₂-)
One singlet: δ ~1.3 (12H, 4 x -CH₃)
One broad singlet: δ variable (2H, B-OH), disappears with D₂O shake
Expert Insights: The most unambiguous differentiation is achieved via ¹H NMR. The clean "two singlet" signature of the neopentyl group is starkly different from the single, intense 12H singlet of the pinacol group. The presence of a broad, water-exchangeable peak alongside the absence of ester signals immediately points to hydrolysis to the parent boronic acid. Mass spectrometry provides a final, definitive check, as the molecular weights are significantly different.
Part 3: Experimental Protocols
Trustworthy data can only come from rigorous and well-executed experiments. The following are standard operating procedures for the spectroscopic analyses described.
Sample Preparation
NMR Spectroscopy: Accurately weigh 5-10 mg of the synthesized product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
FT-IR Spectroscopy:
Thin Film (for oils/low-melting solids): Place a small drop of the sample between two NaCl or KBr plates. Gently press the plates together to form a thin, uniform film.
Attenuated Total Reflectance (ATR) (for solids): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is often the quickest and easiest method.
Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.
Data Acquisition Workflow
Caption: Standard workflow for spectroscopic validation.
Conclusion
The spectroscopic validation of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole is straightforward when a systematic, multi-technique approach is employed. The combination of NMR, FT-IR, and MS provides an unassailable confirmation of the molecular structure. The key to confident validation lies in recognizing the unique ¹H NMR signature of the neopentyl glycol protecting group—two distinct singlets at approximately 1.0 ppm and 3.7 ppm—which clearly distinguishes it from the common pinacol ester alternative. By following the protocols and comparative data in this guide, researchers can ensure the identity, purity, and reliability of this critical synthetic building block for their drug discovery and development pipelines.
References
Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
PubChem. (n.d.). 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. National Center for Biotechnology Information. [Link]
MDPI. (2023). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization. Polymers, 15(19), 3989. [Link]
Krasniqi, E., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(4), 1167-1173. [Link]